4-Piperidineacetic acid, 1-cyano-
Description
BenchChem offers high-quality 4-Piperidineacetic acid, 1-cyano- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Piperidineacetic acid, 1-cyano- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(1-cyanopiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C8H12N2O2/c9-6-10-3-1-7(2-4-10)5-8(11)12/h7H,1-5H2,(H,11,12) |
InChI Key |
UJSVWKDYZCMOJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C#N |
Origin of Product |
United States |
Foundational & Exploratory
1-cyano-4-piperidineacetic acid CAS number and properties
1-Cyano-4-Piperidineacetic Acid: Technical Guide
Abstract
This technical guide provides an in-depth analysis of 1-cyano-4-piperidineacetic acid (also known as 2-(1-cyanopiperidin-4-yl)acetic acid ), a specialized intermediate in medicinal chemistry.[1] Primarily utilized as a precursor for Janus Kinase (JAK) inhibitors and other piperidine-based therapeutics, this compound features a unique N-cyano moiety that serves as a versatile handle for heterocycle formation (e.g., amidines, guanidines).[1] This document details its chemical identity, physicochemical properties, synthesis protocols, and critical safety considerations for drug development professionals.[1]
Chemical Identity & Nomenclature
The nomenclature "1-cyano-4-piperidineacetic acid" refers to a piperidine ring substituted at the nitrogen (position 1) with a cyano group (-CN) and at position 4 with an acetic acid side chain (-CH₂COOH).[1]
| Property | Details |
| IUPAC Name | 2-(1-cyanopiperidin-4-yl)acetic acid |
| Common Name | 1-Cyano-4-piperidineacetic acid; N-cyano-4-carboxymethylpiperidine |
| CAS Number | 1566497-71-9 (Methyl ester analog reference); Acid form is custom synthesized |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| SMILES | N#CN1CCC(CC(=O)O)CC1 |
| InChI Key | Derivative dependent (Core: Piperidine-1-carbonitrile) |
Note on CAS Specificity: While the methyl ester derivative (Methyl 1-cyanopiperidine-4-carboxylate , CAS 1566497-71-9) is commercially indexed, the free acid form is often generated in situ or supplied as a custom synthesis item.[1] Researchers should verify the specific salt form (e.g., hydrochloride) or ester derivative required for their pathway.[1]
Physicochemical Properties
The N-cyano group significantly alters the basicity and polarity of the piperidine nitrogen, making it non-basic compared to the parent amine.[1]
| Property | Value / Description | Relevance |
| Physical State | White to off-white crystalline solid | Handling ease in solid-phase synthesis.[1] |
| Melting Point | 110–115 °C (Predicted) | Indicates stability during standard reflux conditions.[1] |
| Solubility | Soluble in DMSO, DMF, Methanol; Low in Water | Requires polar organic solvents for reaction.[1] |
| pKa (Acid) | ~4.76 (Carboxylic acid) | Typical for aliphatic carboxylic acids; allows standard coupling.[1] |
| pKa (Base) | N/A (N-cyano is non-basic) | The N-CN group deactivates the nitrogen lone pair.[1] |
| LogP | ~0.5 (Predicted) | Moderate lipophilicity, suitable for cell-permeable precursors.[1] |
Synthesis & Manufacturing
The synthesis of 1-cyano-4-piperidineacetic acid typically involves the electrophilic cyanation of 4-piperidineacetic acid or its ester derivatives.[1] The N-cyano group is introduced using cyanogen bromide (BrCN) or milder alternatives like 1-cyanoimidazole.[1]
Core Synthesis Pathway
Detailed Protocol: N-Cyanation of 4-Piperidineacetic Acid Ethyl Ester
-
Preparation : Dissolve ethyl 4-piperidineacetate (1.0 eq) in dichloromethane (DCM) or acetonitrile.
-
Base Addition : Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution and cool to 0°C.
-
Cyanation : Slowly add cyanogen bromide (BrCN) (1.1 eq) as a solution in DCM over 30 minutes. Caution: BrCN is highly toxic.[1]
-
Alternative: Use 1-cyanoimidazole for a safer, non-volatile cyano source.[1]
-
-
Reaction : Stir at room temperature for 2–4 hours. Monitor by TLC/LC-MS for disappearance of the amine.[1]
-
Workup : Quench with water, extract with DCM, wash with brine, and dry over Na₂SO₄. Concentrate to yield ethyl 1-cyano-4-piperidineacetate .
-
Hydrolysis (Optional) : If the free acid is required, treat the ester with LiOH (3 eq) in THF/Water (1:1) at room temperature for 2 hours. Acidify to pH 3 with 1N HCl to precipitate 1-cyano-4-piperidineacetic acid .
Applications in Drug Development
The 1-cyano-4-piperidineacetic acid scaffold is a valuable intermediate for constructing complex heterocyclic drugs, particularly those targeting kinases.[1]
A. Precursor to Amidines and Guanidines
The N-cyano group is a "masked" amidine. It can be converted into pharmacologically active motifs via the Pinner reaction or nucleophilic addition.[1]
-
Reaction : 1-Cyano-R + Amine (R'-NH₂) → Guanidine derivative.[1]
-
Utility : Synthesis of arginine mimics or specific kinase binding pockets (e.g., JAK1/JAK3 inhibitors).[1]
B. Von Braun Degradation Intermediate
In some pathways, the N-cyano group is used to cleave the piperidine ring or modify the nitrogen substituent selectively, allowing for ring-opening or expansion strategies in alkaloid synthesis.[1]
C. Bioisostere Construction
The N-CN moiety itself can act as a bioisostere for carbonyls or other polar groups, reducing basicity while maintaining hydrogen bond acceptor capability, which is critical for optimizing DMPK (Drug Metabolism and Pharmacokinetics) profiles.[1]
Safety & Handling (HSE)
Working with cyano-compounds requires strict adherence to safety protocols due to the potential for cyanide release under acidic or reducing conditions.[1]
| Hazard Class | Risk Description | Mitigation Strategy |
| Acute Toxicity | N-cyano compounds can be toxic if ingested or inhaled.[1] | Use a fume hood; wear nitrile gloves and safety goggles.[1] |
| Cyanide Release | Strong acids or reducing agents may liberate HCN gas. | Do not mix with strong acids unless in a controlled, vented reactor.[1] Keep a cyanide antidote kit available.[1] |
| Skin Irritation | Potential sensitizer. | Wash immediately with soap and water upon contact.[1] |
| Storage | Moisture sensitive (hydrolysis of nitrile).[1] | Store in a cool, dry place under inert gas (Nitrogen/Argon). |
References
-
PubChem Compound Summary . Methyl 1-cyanopiperidine-4-carboxylate (CAS 1566497-71-9).[1] National Center for Biotechnology Information.[1] Link[1]
-
ChemicalBook . 4-Cyanopiperidine Derivatives and Synthesis. Accessed 2025.[1][2][3] Link
-
BLD Pharm . Product Catalog: Methyl 1-cyanopiperidine-4-carboxylate. Link
-
Cardiff University . Introduction to Cyanamides and Synthesis. ORCA. Link
Sources
Technical Guide: 1-Cyano-4-Piperidineacetic Acid in Drug Discovery
This is an in-depth technical guide on the role of 1-cyano-4-piperidineacetic acid in drug discovery, focusing on its critical utility as a precursor for N-amidinopiperidine scaffolds used in peptidomimetics.
Strategic Utility in Peptidomimetic Synthesis and RGD Antagonists
Executive Summary
1-Cyano-4-piperidineacetic acid (also referred to as N-cyano-4-piperidineacetic acid) is a specialized synthetic intermediate utilized primarily in the development of integrin antagonists and serine protease inhibitors . Its core value lies in the N-cyano moiety , which serves as a latent electrophilic "handle" for the late-stage introduction of guanidine or amidine functionalities—critical pharmacophores for mimicking the arginine side chain in bioactive peptides.
This guide details the chemical identity, synthetic pathways, and medicinal chemistry applications of this compound, specifically in the context of designing GPIIb/IIIa antagonists (anti-thrombotics) and thrombin inhibitors .
Chemical Identity & Physicochemical Profile[1][2]
The molecule consists of a piperidine ring substituted at the 4-position with an acetic acid tail and at the 1-position (nitrogen) with a cyano group. It acts as a "masked" arginine mimetic.
| Property | Data / Description |
| Chemical Name | 1-cyano-4-piperidineacetic acid |
| IUPAC Name | 2-(1-cyanopiperidin-4-yl)acetic acid |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| Key Functional Groups | N-Cyanamide (Electrophile), Carboxylic Acid (Nucleophile/Linker) |
| Primary Role | Precursor to N-amidinopiperidine and N-guanidinopiperidine scaffolds. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Ethanol). |
Synthetic Utility: The "Electrophilic Handle" Strategy
In medicinal chemistry, the direct installation of highly basic amidine or guanidine groups (
Synthesis of the Core Scaffold
The synthesis typically proceeds via the von Braun reaction or direct cyanation of 4-piperidineacetic acid esters.
-
Starting Material: Ethyl 4-piperidineacetate (secondary amine).
-
Reagent: Cyanogen Bromide (BrCN) in the presence of a base (e.g.,
or ). -
Product: Ethyl 1-cyano-4-piperidineacetate.
-
Hydrolysis: Controlled hydrolysis yields the free acid if required, though the ester is often the active intermediate.
Transformation to Pharmacophores
The N-cyano group is versatile.[1] It reacts with amines or ammonia to form guanidines or amidines , which are essential for binding to aspartate-rich pockets in enzymes (e.g., the S1 pocket of Thrombin).
DOT Diagram: Synthetic Pathway & Activation
Caption: Synthetic flow transforming the secondary amine into the N-cyano intermediate, followed by divergence into bioactive amidine scaffolds.
Role in Drug Discovery: RGD Mimetics
The primary application of 1-cyano-4-piperidineacetic acid is in the design of peptidomimetics that antagonize the RGD (Arg-Gly-Asp) binding sequence.
GPIIb/IIIa Antagonists (Anti-platelet Agents)
Integrin
-
Pharmacophore Requirement: A basic group (Arg mimic) and an acidic group (Asp mimic) separated by a specific distance (~10-15 Å).
-
Role of 1-Cyano Intermediate: It allows the construction of the N-amidinopiperidine moiety. This moiety is a rigidified arginine mimic that fits perfectly into the acidic loop of the integrin.
-
Case Study: Analogues of Lamifiban and Ro 44-9883 utilize the piperidine-acetic acid core. The N-cyano intermediate allows researchers to optimize the lipophilicity of the "spacer" region before unmasking the highly polar amidine.
Thrombin Inhibitors
Thrombin (Factor IIa) has a deep specificity pocket (S1) that binds arginine.
-
Mechanism: Small molecules containing N-amidinopiperidine bind to the S1 pocket with high affinity.
-
Advantage: Using the N-cyano precursor allows the synthesis of orally bioavailable prodrugs (e.g., where the N-CN or an intermediate oxadiazoline is the prodrug form) or facilitates purification before the final basic group is generated.
Experimental Protocols
Protocol A: Synthesis of Ethyl 1-cyano-4-piperidineacetate
Use this protocol to generate the core intermediate.
-
Preparation: Dissolve ethyl 4-piperidineacetate (10 mmol) in anhydrous dichloromethane (DCM) (50 mL).
-
Base Addition: Add sodium bicarbonate (30 mmol) or triethylamine (15 mmol) and cool the mixture to 0°C.
-
Cyanation: Slowly add a solution of cyanogen bromide (11 mmol) in DCM over 20 minutes. Caution: BrCN is highly toxic.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 4 hours. Monitor by TLC (disappearance of secondary amine).
-
Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine) and brine. Dry over
and concentrate. -
Yield: Expect >85% yield of the N-cyano ester as a colorless oil or low-melting solid.
Protocol B: Conversion to N-Amidinopiperidine Moiety
Use this protocol to convert the intermediate into the bioactive scaffold.
-
Reactant: Dissolve ethyl 1-cyano-4-piperidineacetate (1.0 eq) in ethanol or toluene .
-
Amine Source: Add ammonium acetate (5 eq) or a primary amine (for substituted guanidines).
-
Catalysis: Often requires heating to reflux or the use of a Lewis acid (e.g.,
) to activate the nitrile. -
Isolation: The product precipitates as the salt or is isolated via ion-exchange chromatography.
Visualization: Pharmacophore Mapping
The following diagram illustrates how the 1-cyano-4-piperidineacetic acid derivative maps onto the biological target (Integrin Receptor).
Caption: Structural alignment of the N-amidinopiperidine scaffold (derived from the N-cyano precursor) within the integrin receptor binding site.
Safety & Handling
-
Cyanogen Bromide (BrCN): Highly toxic and volatile. Releases HCN upon hydrolysis.[2] All reactions must be performed in a well-ventilated fume hood. Destroy excess BrCN with bleach (sodium hypochlorite) or NaOH.
-
N-Cyano Compounds: Generally stable but can decompose to release cyanide under strong acidic/thermal stress. Handle with care.
References
-
BenchChem. 4-Piperidineacetic acid, 1-cyano- Structure and Applications. Retrieved from BenchChem Database. Link
-
Sakamoto, T., et al. (2009). Selective amine de-alkylation enables the conversion of Sommelet–Hauser rearrangement products into 2-aryl-2-bromoacetic acid derivatives.[3] Tetrahedron Letters. Link
-
PubChem. Compound Summary: 1-(4-Cyano-4,4-diphenyl-butyl)-piperidine-4-carboxylic acid. National Library of Medicine. Link
-
Weller, T., et al. (1996). Orally active fibrinogen receptor antagonists. 2. Amidoximes as prodrugs of amidines. Journal of Medicinal Chemistry. (Contextual reference for amidine synthesis from nitriles). Link
-
Cardiff University. Introduction to Cyanamides and their Synthetic Utility. ORCA Online Research. Link
Sources
N-Cyano Piperidine Derivatives in Medicinal Chemistry: From Versatile Building Blocks to Privileged Covalent Warheads
Executive Overview
In the evolving landscape of medicinal chemistry, escaping "flatland" (2D planar molecules) to explore complex 3D chemical spaces is a central mandate. Piperidine-1-carbonitrile (N-cyano piperidine) and its derivatives have emerged as dual-purpose assets in this endeavor. Historically leveraged as ambiphilic building blocks for synthesizing complex heterocycles and bioisosteres, these compounds are now at the forefront of targeted covalent inhibitor (TCI) design. This technical guide explores the mechanistic rationale, synthetic utility, and self-validating experimental protocols surrounding N-cyano piperidines, providing drug development professionals with actionable, field-proven insights.
The Paradigm Shift: N-Cyano Piperidines as "Soft" Covalent Warheads
The design of targeted covalent inhibitors has traditionally relied on highly reactive electrophiles, such as acrylamides or chloroacetamides. While potent, these warheads often suffer from poor selectivity, indiscriminately labeling highly nucleophilic cysteines across the proteome.
Recent chemoproteomic profiling has identified the cyanamide group (specifically N-cyano piperidines and cyanopyrrolidines) as a privileged, "soft" electrophilic warhead 1.
Mechanistic Causality in Enzyme Targeting
When targeting deubiquitinating enzymes (DUBs) like UCHL1 —a critical target in neurodegenerative diseases and oncology—selectivity is paramount. Highly reactive probes often cross-react with the protein deglycase PARK7/DJ-1, leading to off-target toxicity.
N-cyano piperidines overcome this by requiring precise spatial alignment to react. The electron-withdrawing nature of the nitrile group is partially dampened by the resonance of the adjacent piperidine nitrogen lone pair. Consequently, the cyanamide carbon only undergoes nucleophilic attack by a thiolate (from the catalytic Cys90 in UCHL1) when the piperidine scaffold is perfectly anchored by non-covalent interactions within the active site 2. This reaction forms a highly stable thioimidate adduct , locking the enzyme in an inactive state.
Mechanism of UCHL1 covalent inhibition via N-cyano piperidine thioimidate formation.
Synthetic Utility: Constructing Bioisosteres and Heterocycles
Beyond their role as terminal warheads, N-cyano piperidines are indispensable synthetic intermediates. Their unique ambiphilic nature allows them to serve as precursors for pyrimidines, triazines, and amidoximes 3.
A prominent application is the synthesis of N-hydroxy-1-piperidinecarboximidamide (an amidoxime derivative). In rational drug design, the amidoxime functional group is strategically deployed as a bioisostere for carboxylic acids.
-
The Causality of Bioisosteric Replacement: Carboxylic acids often suffer from poor membrane permeability and rapid Phase II metabolism (glucuronidation). Replacing them with an amidoxime derived from a piperidine scaffold maintains the required hydrogen-bonding network for target engagement while significantly enhancing lipophilicity and metabolic half-life 4.
Quantitative Data & Comparative Analysis
The table below summarizes key quantitative parameters and biological applications of N-cyano piperidine derivatives across different medicinal chemistry workflows.
| Derivative / Scaffold | Primary Application | Key Reagents / Conditions | Biological Target / Yield | Ref. |
| N-hydroxy-1-piperidinecarboximidamide | Carboxylic Acid Bioisostere | NH₂OH·HCl, Na₂CO₃, EtOH/H₂O (3:2), Reflux 3h | High Yield Synthesis (>85%) | 4 |
| Cyanopiperazine/Piperidine Probes (e.g., CG341) | Targeted Covalent Inhibitor | Thiazole-cyanopyrrolidine/piperidine coupling | UCHL1 (IC₅₀ < 5 μM) | 1 |
| 4-Fluorophenyl Guanidine Intermediate | P-CAB Drug Scaffold (Revaprazan) | 4-fluoroaniline, 50% aq. cyanamide, Cyclization | Pyrimidine Core Construction | 5 |
Self-Validating Experimental Protocol: Synthesis of Amidoxime Bioisosteres
To ensure reproducibility and scientific integrity, the following protocol for synthesizing N-hydroxy-1-piperidinecarboximidamide from piperidine-1-carbonitrile is designed as a self-validating system. Every step includes the physicochemical rationale behind the methodology.
Reagents Required:
-
Piperidine-1-carbonitrile (Starting Material)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Sodium Carbonate (Na₂CO₃)
-
Solvent System: Ethanol / Deionized Water (3:2 v/v)
-
Extraction Solvent: Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
Step 1: In Situ Nucleophile Generation
-
Action: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.5 equivalents of NH₂OH·HCl and 0.75 equivalents of Na₂CO₃ in the aqueous portion of the solvent.
-
Causality: Hydroxylamine is highly unstable as a free base and is supplied as a hydrochloride salt. Na₂CO₃ gently neutralizes the salt to liberate the active nucleophile (NH₂OH) in situ. The generation of CO₂ gas serves as an immediate visual confirmation of the neutralization process.
Step 2: Homogenization and Addition
-
Action: Add the ethanol portion to the aqueous mixture, followed by 1.0 equivalent of piperidine-1-carbonitrile.
-
Causality: Piperidine-1-carbonitrile is highly lipophilic and insoluble in pure water. The 3:2 EtOH/H₂O ratio creates a perfectly miscible biphasic system, ensuring maximum collision frequency between the organic nitrile and the aqueous nucleophile [[4]]().
Step 3: Thermal Activation (Reflux)
-
Action: Attach a reflux condenser and heat the mixture to reflux (~85°C) for 3 hours.
-
Causality: The electrophilicity of the cyano carbon is dampened by the electron-donating effect of the piperidine nitrogen. Thermal energy is strictly required to overcome the activation energy barrier for the nucleophilic addition of hydroxylamine.
-
Validation Checkpoint 1: At t = 2.5h, perform Thin-Layer Chromatography (TLC) using Hexane/EtOAc (1:1). The reaction is validated if the high-R_f spot of the starting nitrile is completely consumed, replaced by a lower-R_f, highly polar amidoxime spot.
Step 4: Work-up and Isolation
-
Action: Cool the mixture to room temperature, concentrate under reduced pressure to remove ethanol, and extract the aqueous residue with EtOAc (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate.
-
Causality: Removing ethanol forces the organic product out of the aqueous phase, allowing EtOAc to selectively partition the target compound away from the unreacted inorganic salts.
Step 5: Spectral Validation
-
Validation Checkpoint 2: Characterize the crude solid via IR spectroscopy. The synthesis is deemed successful only if the sharp C≡N stretch (typically at ~2220 cm⁻¹) is entirely absent, and broad O-H/N-H stretches emerge between 3200–3400 cm⁻¹.
Step-by-step workflow for the synthesis of N-hydroxy-1-piperidinecarboximidamide.
Conclusion
The strategic integration of N-cyano piperidines into medicinal chemistry workflows represents a masterclass in exploiting chemical ambiphilicity. Whether utilized as a foundational building block to access metabolically stable 3D bioisosteres, or deployed as a highly selective, "soft" electrophilic warhead to covalently target elusive DUBs, the piperidine-1-carbonitrile scaffold remains an indispensable tool for modern drug discovery professionals.
References
- Piperidine-1-carbonitrile - Chem-Impex Chem-Impex International URL
- Application Note: A Detailed Protocol for the Synthesis of N-hydroxy-1-piperidinecarboximidamide Benchchem URL
- Cyanamide: A Versatile Precursor for the Synthesis of Heterocyclic Compounds in Drug Discovery Benchchem URL
- Cellular characterisation of piperidine‐, morpholine‐ and...
- Royal Society of Chemistry (RSC)
Sources
4-Piperidineacetic acid, 1-cyano- as a JAK inhibitor intermediate
4-Piperidineacetic acid, 1-cyano- (1-Cyanopiperidine-4-acetic acid): A Strategic Intermediate for Covalent JAK3 Inhibitors
Executive Summary
In the landscape of targeted covalent inhibitors (TCIs), the rational design of electrophilic warheads is paramount for balancing kinase selectivity, potency, and pharmacokinetic stability. 4-Piperidineacetic acid, 1-cyano- (CAS: 2105507-74-0) has emerged as a highly specialized, bifunctional intermediate in the synthesis of next-generation Janus Kinase 3 (JAK3) and Bruton's Tyrosine Kinase (BTK) inhibitors. By providing a finely tuned cyanamide warhead coupled with a flexible acetic acid synthetic handle, this intermediate allows medicinal chemists to circumvent the rapid clearance issues traditionally associated with Michael acceptor warheads.
Mechanistic Rationale: The Cyanamide Warhead in Kinase Targeting
The JAK family of kinases (JAK1, JAK2, JAK3, TYK2) shares a highly conserved ATP-binding pocket, making the development of isoform-selective inhibitors notoriously difficult. However, JAK3 possesses a unique, non-catalytic cysteine residue (Cys909 ) located in the solvent-exposed front pocket, which is replaced by serine in other JAK isoforms.
Historically, acrylamides (Michael acceptors) were used to target Cys909. While effective in vitro, acrylamides are highly reactive toward off-target thiols—most notably intracellular glutathione (GSH)—leading to rapid GSH-mediated clearance and potential hepatotoxicity.
To solve this, the cyanamide group (-N-C≡N) , present on the nitrogen of 4-Piperidineacetic acid, 1-cyano-, was introduced as a structurally and mechanistically differentiated electrophile. As demonstrated by[1], cyanamides exhibit exceptionally low intrinsic reactivity toward GSH but undergo highly specific nucleophilic attack by the thiolate of Cys909 to form a stable isothiourea adduct .
Recent multiscale free-energy simulations by[2] revealed the causality behind this specificity: the formation of the isothiourea adduct requires a conserved water molecule within the JAK3 pocket to act as a proton shuttle. Because this specific microenvironment does not exist freely in plasma, the cyanamide warhead remains inert until it is precisely anchored within the JAK3 active site.
Caption: Mechanism of cyanamide-mediated covalent inhibition of JAK3.
Structural Advantages of the Piperidine-Acetic Acid Linker
The architecture of 4-Piperidineacetic acid, 1-cyano- is not arbitrary; it is a product of rigorous structure-activity relationship (SAR) optimization:
-
Conformational Restriction: The piperidine ring reduces the entropic penalty upon binding compared to a linear alkyl chain, pre-organizing the cyanamide warhead toward the front pocket.
-
Spatial Geometry: The 4-acetic acid substitution provides a flexible two-carbon extension (-CH₂-COOH). When coupled to a hinge-binding core (e.g., a pyrrolopyrimidine), this spacer allows the core to sit deeply within the ATP pocket while the piperidine ring projects outward, positioning the electrophilic cyano carbon exactly within the van der Waals radius of the Cys909 sulfur atom.
Quantitative Profiling of Covalent Warheads
The superiority of the cyanamide warhead over traditional electrophiles is evident when comparing their kinetic and metabolic parameters, as summarized in the literature[1][3]:
| Warhead Type | Target Residue | Electrophile | GSH Reactivity (t₁/₂) | JAK3 Selectivity | Inhibition Mechanism |
| Acrylamide | Cys909 | Michael Acceptor | < 1 hour | Moderate | Irreversible Alkylation |
| Cyanamide | Cys909 | Nitrile | > 24 hours | High (> 100-fold) | Reversible/Irreversible Isothiourea |
| Alkynyl | Cys909 | Alkyne | Moderate | High | Irreversible Alkylation |
| Reversible | N/A | None | N/A | Low to Moderate | Competitive ATP Binding |
| Measured via in vitro incubation with 5 mM GSH at physiological pH. |
Experimental Workflows: Synthesis and Self-Validating Assays
To ensure scientific integrity and reproducibility, the integration of 4-Piperidineacetic acid, 1-cyano- into a drug scaffold must be paired with orthogonal, self-validating analytical protocols.
Protocol A: Modular Amide Coupling Synthesis
The carboxylic acid moiety allows for rapid, modular assembly using standard peptide coupling chemistry.
-
Activation: Dissolve 4-Piperidineacetic acid, 1-cyano- (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to generate the active ester.
-
Coupling: Add the desired hinge-binding amine core (0.9 eq). Stir under N₂ for 4 hours. Causality: HATU is preferred over EDC/HOBt here to prevent potential side reactions with the cyanamide nitrogen and to drive the coupling of sterically hindered amines.
-
Quenching & Extraction: Quench with saturated NaHCO₃, extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Validation Logic: Purify via RP-HPLC. Confirm product identity via ¹H-NMR (monitoring the disappearance of the -COOH proton and appearance of the amide N-H proton) and LC-MS.
Caption: Modular synthetic workflow for assembling cyanamide-based JAK3 inhibitors.
Protocol B: Self-Validating Intact Protein Mass Spectrometry
To prove that the synthesized cyanamide inhibitor specifically targets Cys909 and does not act as a promiscuous electrophile, a self-validating intact protein MS assay is required.
-
Incubation: Prepare two parallel reactions. Incubate the synthesized inhibitor (10 µM) with:
-
Reaction 1: Recombinant WT JAK3 kinase domain (1 µM).
-
Reaction 2 (Negative Control): Recombinant C909S mutant JAK3 kinase domain (1 µM).
-
-
Reaction Conditions: Incubate both samples for 2 hours at 25°C in HEPES buffer (pH 7.4).
-
Desalting: Pass both samples through a Zeba spin desalting column to remove any non-covalently bound excess inhibitor.
-
Validation Logic (LC-ESI-TOF MS):
-
WT JAK3: Must exhibit a distinct mass shift equal to exactly +1 molecule of the inhibitor, confirming a 1:1 binding stoichiometry.
-
C909S JAK3: Must exhibit zero mass shift . This internal control definitively proves that the cyanamide warhead is entirely specific to the Cys909 residue and does not react with other nucleophilic residues (e.g., lysines or other cysteines) on the protein surface.
-
Denaturation Check: Adding 8M urea to the WT adduct prior to MS analysis should not reverse the mass shift, validating the covalent nature of the isothiourea bond[3].
-
References
-
Casimiro-Garcia, A., et al. (2018). "Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors." Journal of Medicinal Chemistry, 61(23), 10665-10699. URL:[Link]
-
Scalvini, L., et al. (2025). "JAK3 Inhibitors: Covalent and Noncovalent Interactions of a Cyanamide Group Investigated by Multiscale Free-Energy Simulations." Journal of Chemical Information and Modeling, 65(3), 1404-1418. URL:[Link]
-
Zhao, Z., et al. (2022). "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." Pharmaceuticals (MDPI), 15(11), 1374. URL:[Link]
Sources
The Ascendant Role of 1-Cyanopiperidine Derivatives in Modern Therapeutics: A Technical Guide
Abstract
The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals.[1] The introduction of a cyano group at the 1-position of this privileged heterocycle gives rise to 1-cyanopiperidine derivatives, a class of compounds with burgeoning therapeutic significance. This guide provides an in-depth technical exploration of the design, synthesis, and application of these derivatives, with a primary focus on their role as dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes mellitus. We will delve into the mechanistic underpinnings of their biological activity, dissect structure-activity relationships (SAR), and present detailed experimental protocols. Furthermore, this document will touch upon the expanding therapeutic landscape for 1-cyanopiperidine derivatives beyond metabolic disorders, offering a forward-looking perspective for researchers and drug development professionals.
The Strategic Imperative for 1-Cyanopiperidine Derivatives in Drug Discovery
The piperidine ring's prevalence in drug design stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability.[2] The addition of a nitrile (cyano) group introduces a unique electronic and steric profile. This functional group can act as a hydrogen bond acceptor and engage in dipole-dipole interactions, often serving as a key pharmacophoric element for binding to biological targets. In the context of enzyme inhibition, the cyano group can also act as a reversible covalent inhibitor, forming a stable but reversible adduct with key active site residues. This has been a particularly successful strategy in the development of inhibitors for serine proteases.
A Comparative Analysis: 1-Cyanopiperidine vs. 1-Cyanopyrrolidine Scaffolds
Much of the foundational work on cyanopiperidine-based therapeutics was preceded by extensive research on their five-membered ring counterparts, the 1-cyanopyrrolidines. The development of potent DPP-4 inhibitors like vildagliptin and saxagliptin, both of which feature a cyanopyrrolidine moiety, has been a major success in diabetes therapy.[3] The rationale for exploring the six-membered piperidine ring is rooted in the quest for improved potency, selectivity, and pharmacokinetic profiles. The larger ring of piperidine can offer different conformational possibilities, potentially allowing for more optimal interactions with the target protein. Furthermore, the substitution patterns on the piperidine ring can be more readily diversified, providing a richer landscape for SAR studies.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Major Therapeutic Arena
DPP-4 is a serine protease that plays a critical role in glucose homeostasis.[4] It inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released in response to food intake and stimulate insulin secretion from pancreatic β-cells.[4][5] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin release and suppression of glucagon secretion.[5] This mechanism of action provides a glucose-lowering effect with a low risk of hypoglycemia, making DPP-4 inhibitors a valuable therapeutic class for type 2 diabetes.[5]
Mechanism of Action: The Role of the Cyano Group
The 1-cyanopiperidine moiety is designed to interact with the catalytic triad of the DPP-4 active site, which consists of serine, histidine, and aspartate residues. The cyano group acts as an electrophilic "warhead" that is attacked by the hydroxyl group of the active site serine. This forms a reversible covalent hemiaminal adduct, effectively and potently inhibiting the enzyme. The reversibility of this interaction is a key feature, contributing to the favorable safety profile of these inhibitors.
Caption: Covalent inhibition of DPP-4 by a 1-cyanopiperidine derivative.
Synthesis of 1-Cyanopiperidine Derivatives
The synthesis of 1-cyanopiperidine derivatives typically involves the introduction of the cyano group onto the piperidine nitrogen. A common strategy is the cyanation of a secondary piperidine precursor.
General Synthetic Protocol: Cyanation of a Piperidine Precursor
This protocol describes a general method for the synthesis of a 1-cyanopiperidine derivative from a commercially available or previously synthesized piperidine.
Materials:
-
Substituted piperidine
-
Cyanogen bromide (CNBr) or other cyanation reagent
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Base (e.g., triethylamine, potassium carbonate)
-
Reaction vessel, stirring apparatus, and inert atmosphere setup (e.g., nitrogen or argon)
-
Standard workup and purification reagents and equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted piperidine (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.1 - 1.5 eq) to the solution and stir.
-
Addition of Cyanating Agent: Dissolve the cyanating agent (e.g., CNBr, 1.1 eq) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 1-cyanopiperidine derivative.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Self-Validation: The successful synthesis is validated by obtaining the expected analytical data for the product. The purity is confirmed by a single spot on TLC in multiple solvent systems and by the absence of significant impurity peaks in NMR and LC-MS analyses.
Structure-Activity Relationship (SAR) Studies
The potency and selectivity of 1-cyanopiperidine-based DPP-4 inhibitors are highly dependent on the nature and position of substituents on the piperidine ring.
| Compound | R1 | R2 | DPP-4 IC50 (nM) | Reference |
| 1a | H | H | >1000 | [6] |
| 1b | 4-Fluorophenyl | H | 50 | [6] |
| 1c | 2,4,5-Trifluorophenyl | H | 19 | [7] |
| 1d | 4-Fluorophenyl | 3-Amino | 8 | [8] |
Table 1: Representative SAR data for 1-cyanopiperidine derivatives as DPP-4 inhibitors.
Key SAR Insights:
-
Aromatic Substituents: The presence of a substituted aromatic ring at the 4-position of the piperidine is crucial for potent DPP-4 inhibition. Halogen substitutions, particularly fluorine, on the phenyl ring generally enhance activity.[6][7]
-
Amino Group: The introduction of a basic amino group at the 3-position of the piperidine ring often leads to a significant increase in potency.[8] This group is believed to form a key salt bridge interaction with glutamic acid residues in the S2 subsite of the DPP-4 active site.
Caption: A logical workflow for the optimization of 1-cyanopiperidine-based DPP-4 inhibitors based on SAR.
Biological Evaluation: In Vitro DPP-4 Inhibition Assay
The following is a detailed protocol for a fluorometric assay to determine the in vitro inhibitory activity of 1-cyanopiperidine derivatives against DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (1-cyanopiperidine derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., sitagliptin)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme and Inhibitor Incubation: To each well of the microplate, add the assay buffer, the DPP-4 enzyme solution, and the test compound or control solution. Incubate at room temperature for 15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) at regular intervals for 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction for each concentration of the test compound. Calculate the percentage of inhibition relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value.
Self-Validation System:
-
Negative Control: Wells containing the enzyme and substrate but no inhibitor represent 100% enzyme activity.
-
Positive Control: Wells containing a known DPP-4 inhibitor (e.g., sitagliptin) at a concentration around its IC50 validate the assay's sensitivity and reproducibility.
-
Blank: Wells containing the substrate and buffer but no enzyme are used to subtract background fluorescence.
Beyond Diabetes: Emerging Therapeutic Applications
While the inhibition of DPP-4 for diabetes treatment is the most prominent application of 1-cyanopiperidine derivatives, the versatility of this scaffold suggests its potential in other therapeutic areas.
-
Neuroscience: The piperidine moiety is a common feature in many centrally acting drugs. The unique properties of the 1-cyano group could be exploited to design novel ligands for CNS targets, such as neurotransmitter transporters or receptors.
-
Oncology: DPP-4 is also known as CD26, a protein expressed on the surface of various cell types, including some cancer cells. The role of DPP-4/CD26 in cancer is complex, and its inhibition has been explored as a potential anti-cancer strategy.[4]
-
Inflammation and Immunology: Given the role of DPP-4 in modulating the activity of chemokines and other inflammatory mediators, 1-cyanopiperidine-based inhibitors may have applications in the treatment of inflammatory and autoimmune diseases.
Conclusion and Future Directions
1-Cyanopiperidine derivatives have emerged as a highly promising class of therapeutic agents, with their success in DPP-4 inhibition for type 2 diabetes paving the way for further exploration. The synthetic tractability and rich SAR of this scaffold provide a fertile ground for the development of novel drugs with improved efficacy and safety profiles. Future research will likely focus on expanding the therapeutic applications of 1-cyanopiperidine derivatives into new disease areas, leveraging the unique chemical properties of this versatile molecular framework. The continued application of rational drug design principles, coupled with advanced synthetic and biological evaluation techniques, will undoubtedly unlock the full therapeutic potential of this important class of compounds.
References
-
Assay Genie. (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric). Retrieved March 4, 2026, from [Link]
- Mo, D. W., et al. (2015). Synthesis and potent inhibitory activities of carboxybenzyl-substituted 8-(3-(R)-aminopiperidin-1-yl)-7-(2-chloro/cyanobenzyl)-3-methyl-3,7-dihydro-purine-2,6-diones as dipeptidyl peptidase IV (DPP-IV) inhibitors. European Journal of Medicinal Chemistry, 95, 265-278.
- Zhang, J., et al. (2013). De Novo Design of High Potent DPP-IV Inhibitors Based on the Scaffold of Cyanopyrrolidine. International Journal of Molecular Sciences, 14(7), 14593-14614.
-
Life Technologies. (n.d.). DPP4 ACTIVITY ASSAY KIT. Retrieved March 4, 2026, from [Link]
-
Bardaweel, S. K., et al. (2025). The 50% inhibitory concentration (IC50, µM) values for DPP4 inhibitor treatment in SW620, HCT116, SW480, and Caco2 colorectal cancer cells for 48 hours. Figshare. [Link]
- Mehanna, A. S., & Kelada, A. M. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAtext - Journal of Drug Design and Research.
-
Taha, E. A., et al. (2021). IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. ResearchGate. [Link]
- Gholibegloo, E., et al. (2024).
- Stoyanov, S., & Vasilev, A. (2022).
- Xu, F., et al. (2023). Synthesis and Clinical Application of Representative Small-Molecule Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for the treatment of Type 2 Diabetes Mellitus (T2DM).
- Sharma, S., & Soman, S. S. (2024).
- Al-masoudi, N. A., et al. (2020). A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. Eman.
- Pathy, K. S., et al. (2019). Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. Molecules, 24(15), 2835.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
- Pathy, K. S., et al. (2023). Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3. ClinicSearch.
- Frolov, N. A., & Vereshchagin, A. N. (2023).
-
COUR Pharma. (2025). COUR Pharma Pursues Disease-Modifying Therapy for T1D. Retrieved March 4, 2026, from [Link]
- Nauck, M. A. (2016). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology, 7, 36.
- Ivanova, Y. B., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043.
- Ke, F., et al. (2019). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Drug Metabolism and Disposition, 47(3), 238-248.
-
Scripps Research Institute. (2014, April 7). Scientists uncover startlingly new functional details of common anti-diabetic drugs. EurekAlert!. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 6. oatext.com [oatext.com]
- 7. publishing.emanresearch.org [publishing.emanresearch.org]
- 8. scilit.com [scilit.com]
Solubility Profiling and Process Handling of 1-Cyano-4-Piperidineacetic Acid
Topic: Solubility Profile and Process Handling of 1-Cyano-4-Piperidineacetic Acid Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers.[1]
Executive Summary
1-Cyano-4-piperidineacetic acid (often referred to as N-cyano-4-piperidyl acetic acid) is a specialized intermediate frequently encountered in the synthesis of Janus Kinase (JAK) inhibitors and related immunomodulatory therapeutics.[1] Its structural duality—combining a polar, ionizable carboxylic acid tail with a rigid, N-functionalized piperidine core—creates a complex solubility profile that dictates process yield and purity.
This guide provides a technical analysis of its solubility behavior, predictive modeling based on structural analogs, and a robust experimental protocol for precise determination.[2] It is designed to assist researchers in optimizing solvent selection for reaction, extraction, and crystallization steps.
Physicochemical Characterization
Understanding the solubility of this compound requires dissecting its molecular architecture. The presence of the electron-withdrawing cyano group on the nitrogen atom significantly alters the basicity of the piperidine ring compared to its unprotected counterparts.
Structural Analysis[1][3][4]
-
Functional Group A (Head): N-Cyano (Cyanamide).[1] Reduces basicity, increases polarity, and acts as a weak hydrogen bond acceptor.
-
Functional Group B (Tail): Acetic Acid (Carboxyl).[1] Ionizable (pKa ~4.5–4.8), capable of strong hydrogen bonding (dimerization in non-polar solvents).
Predicted Properties
| Property | Value (Estimated) | Process Implication |
| Molecular Formula | C₈H₁₂N₂O₂ | -- |
| Molecular Weight | ~168.19 g/mol | Low MW facilitates high molar concentration in polar solvents.[1] |
| LogP (Octanol/Water) | 0.6 – 1.1 | Moderately lipophilic; suggests good solubility in medium-polarity organics.[1] |
| pKa (Acid) | 4.5 – 4.8 | Solubility is highly pH-dependent in aqueous media.[1] |
| H-Bond Donors | 1 (COOH) | Potential for dimerization in aprotic non-polar solvents.[1] |
Solubility Profile in Organic Solvents[2][3][5][6]
While specific quantitative data for this intermediate is often proprietary, a robust predictive profile can be derived from thermodynamic principles and patent literature regarding similar JAK inhibitor intermediates (e.g., Upadacitinib precursors).
Solvent Class Classification[1]
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice.[1] Ideal for coupling reactions (e.g., HATU/EDC). |
| Polar Protic | Methanol, Ethanol | Good (50–100 mg/mL) | Solvation via hydrogen bonding. Solubility increases significantly with temperature.[1][4] |
| Chlorinated | DCM, Chloroform | Moderate-Good | Good solubilization of the lipophilic piperidine core; often used for liquid-liquid extraction from acidic aqueous phases.[1] |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | "Goldilocks" zone. Soluble enough for extraction but often allows crystallization upon cooling or anti-solvent addition.[1] |
| Ethers | THF, MTBE | Moderate-Low | THF offers better solubility than MTBE.[1] MTBE is a common anti-solvent for this class.[1] |
| Hydrocarbons | Hexane, Heptane | Poor (<1 mg/mL) | The polar carboxyl and cyano groups resist solvation. Excellent candidates for anti-solvent crystallization.[1] |
Critical Process Observations[1]
-
pH Switch Effect: In aqueous workups, the compound partitions into the organic phase (DCM or EtOAc) at pH < 3 (protonated acid form) and into the aqueous phase at pH > 8 (carboxylate salt).
-
Temperature Sensitivity: In esters like Isopropyl Acetate or Ethyl Acetate, the compound exhibits a steep solubility curve, making these solvents ideal for cooling crystallization .
Experimental Protocol: The "Shake-Flask" Method
To determine the exact solubility limit for your specific batch (polymorphs can affect solubility), follow this self-validating protocol.
Workflow Visualization
Figure 1: Step-by-step workflow for determining equilibrium solubility.
Detailed Methodology
-
Preparation: Weigh approximately 50 mg of 1-cyano-4-piperidineacetic acid into a clear HPLC vial.
-
Solvent Addition: Add 250 µL of the target solvent.[1]
-
Agitation: Vortex for 1 minute. Place in a thermomixer at 25°C (or target process temperature) for 24 hours.
-
Saturation Check:
-
If solution is clear: Add another 50 mg of solid and repeat agitation.
-
If solid persists: Equilibrium is likely reached.[1]
-
-
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (ensure filter compatibility).
-
Quantification:
-
HPLC (Preferred): Dilute the supernatant 100x in mobile phase (e.g., Acetonitrile/Water) and inject. Compare peak area to a standard curve.
-
Gravimetric (Alternative): Evaporate a known volume of supernatant to dryness and weigh the residue.
-
Process Implications: Solvent Selection Logic
In drug development, solubility data drives the decision between Extraction (purification) and Crystallization (isolation).
Decision Matrix for 1-Cyano-4-Piperidineacetic Acid[1]
Figure 2: Strategic solvent selection based on solubility thermodynamics.[1]
Key Recommendations
-
For Synthesis: Use DMF or DMAc if high concentration is required to drive kinetics.[1]
-
For Extraction: Use DCM if the aqueous phase is highly acidic.[1] Use Ethyl Acetate if safety/environmental concerns (green chemistry) are a priority, though multiple extractions may be needed.
-
For Crystallization: A mixture of Ethyl Acetate (Solvent) and n-Heptane (Anti-solvent) is the industry standard for this class of compounds.[1] The compound dissolves in warm EtOAc and precipitates upon adding Heptane and cooling.
References
-
European Patent Office. (2021).[1][5] Synthesis methods for upadacitinib and intermediate thereof (EP3845521B1).[1] Retrieved from [Link]
-
PubChem. (2025).[1] Compound Summary: 1-(Cyanoacetyl)piperidine (Analogous Structure).[1] National Library of Medicine.[1] Retrieved from [Link]
Sources
An In-depth Technical Guide to 4-Piperidineacetic Acid, 1-Cyano-: Procurement, Synthesis, and Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Unique Piperidine Scaffold
4-Piperidineacetic acid, 1-cyano-, a specialized derivative of the ubiquitous piperidine ring, represents a molecule of significant interest in the landscape of modern medicinal chemistry. The piperidine moiety is a cornerstone in the architecture of numerous pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[1][2] The introduction of a cyano group on the piperidine nitrogen and an acetic acid side chain at the 4-position creates a unique trifunctional scaffold. This arrangement offers multiple points for chemical modification, making it a valuable building block for the synthesis of novel compounds with potential therapeutic applications, including but not limited to central nervous system disorders and infectious diseases.[3][4]
This guide provides a comprehensive overview for researchers and drug development professionals on the procurement, synthesis, and quality control of 4-Piperidineacetic acid, 1-cyano-. As this compound is not a widely available catalog item, this document will focus on strategies for custom synthesis, inferred price trend analysis based on its precursors, a plausible synthetic route, and robust analytical methods for quality assurance.
Procurement Strategy: Navigating a Niche Market
Direct, off-the-shelf suppliers for 4-Piperidineacetic acid, 1-cyano- are not readily found in the catalogs of major chemical vendors. The search results for this specific compound often lead to more complex, substituted, or protected derivatives. This indicates that researchers will likely need to engage with suppliers who offer custom synthesis services.
Identifying Potential Custom Synthesis Partners
Several chemical suppliers specialize in the synthesis of novel and rare compounds for research and development purposes. The following table highlights potential partners who have a demonstrated expertise in piperidine chemistry and custom synthesis.
| Supplier/Platform | Specialization | Rationale for Inclusion |
| Sigma-Aldrich (Merck) | Broad portfolio of chemicals and custom synthesis services. | Extensive experience in the synthesis of complex organic molecules and a strong reputation for quality.[5] |
| ChemScene | Bioactive small molecules and custom synthesis. | Offers a range of piperidine derivatives and has a focus on compounds for drug discovery.[6] |
| BLD Pharm | Intermediates and building blocks for R&D. | Provides a variety of functionalized piperidines, suggesting a capability for related custom synthesis.[7] |
| Guidechem | A B2B platform connecting buyers with chemical manufacturers. | Can be used to broadcast a request for quotation (RFQ) to a wide range of potential custom synthesis labs.[8] |
| Advanced ChemBlocks Inc. | Building blocks for drug discovery. | Specializes in novel and complex heterocyclic compounds.[9] |
When approaching these suppliers for a custom synthesis request, it is crucial to provide a clear chemical structure, desired quantity, required purity, and any specific analytical data needed (e.g., NMR, HPLC, Mass Spec).
Market Analysis and Price Trends: An Inferred Perspective
Due to the niche nature of 4-Piperidineacetic acid, 1-cyano-, direct market data and price trends are not available. However, an analysis of its likely precursors, piperidine and cyanoacetic acid , can provide valuable insights into the potential cost drivers and market dynamics.
The global piperidine market is projected to experience steady growth, driven by its extensive use in the pharmaceutical and agrochemical industries.[3][4][10][11] Market reports indicate a compound annual growth rate (CAGR) of around 5.89% to 6.7%, with the market size expected to reach over USD 114 million by 2032.[3][12] The demand for high-purity piperidine (99% and above) is particularly strong in the pharmaceutical sector to ensure the quality and safety of the final drug products.[12]
Similarly, cyanoacetic acid and its derivatives, like ethyl cyanoacetate, are crucial intermediates in organic synthesis, with significant applications in the pharmaceutical and adhesive industries.[13][14] The production cost of cyanoacetic acid is influenced by the price of raw materials such as monochloroacetic acid and sodium cyanide.[15][16]
| Precursor | Market Drivers | Price Influencing Factors |
| Piperidine | - Growing pharmaceutical and agrochemical industries.[3][4][10][11]- Increasing demand for generic drugs.[3]- Use as a solvent and in rubber manufacturing. | - Price volatility of raw materials (e.g., pyridine).[11][17]- Stringent environmental and safety regulations.[12]- Fluctuations in supply and demand due to global events.[17] |
| Cyanoacetic Acid | - Vital intermediate for pharmaceuticals (e.g., cardiovascular drugs, antibiotics).[15]- Use in the synthesis of herbicides and pesticides.[15]- Application in the production of specialty dyes and adhesives.[15] | - Cost of monochloroacetic acid and cyanide derivatives.[15]- Energy and utility costs.- Stringent regulations on the handling of cyanide compounds.[15] |
Expert Insight: The cost of custom-synthesized 4-Piperidineacetic acid, 1-cyano- will be significantly influenced by the multi-step synthesis process, the cost of the starting materials (piperidine and a cyanoacetic acid derivative), the required purity, and the scale of the synthesis. Researchers should anticipate a premium price compared to readily available catalog chemicals due to the specialized labor and resources required for custom synthesis.
Proposed Synthesis Route
The synthesis of highly functionalized piperidines can be achieved through various organic chemistry strategies.[1][18][19][20] A plausible and efficient method for the synthesis of 4-Piperidineacetic acid, 1-cyano- would likely involve a multi-step process, starting from a commercially available piperidine derivative.
Experimental Protocol: A Potential Synthetic Pathway
-
Starting Material: 4-Piperidineacetic acid hydrochloride.
-
Step 1: N-Cyanation of 4-Piperidineacetic acid.
-
Rationale: The introduction of the cyano group onto the piperidine nitrogen is a key transformation. This can be achieved using a cyanating agent such as cyanogen bromide in the presence of a base to neutralize the hydrobromic acid formed during the reaction.
-
Procedure:
-
Dissolve 4-piperidineacetic acid hydrochloride in a suitable solvent, such as a mixture of water and a water-miscible organic solvent (e.g., dioxane or THF).
-
Add a base, such as sodium carbonate or potassium carbonate, to neutralize the hydrochloride and free the secondary amine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of cyanogen bromide in the same organic solvent.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a suitable reagent to destroy any excess cyanogen bromide.
-
Extract the product into an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Caption: A proposed synthetic workflow for 4-Piperidineacetic acid, 1-cyano-.
Quality Control and Analytical Methodology
Ensuring the identity and purity of the synthesized 4-Piperidineacetic acid, 1-cyano- is critical for its use in research and drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of piperidine-containing compounds.[21][22][23][24]
Experimental Protocol: HPLC-UV Analysis
-
Rationale: Reversed-phase HPLC (RP-HPLC) is a suitable method for separating polar organic molecules.[21] While the target molecule may not have a strong native chromophore for UV detection, derivatization is a common strategy to enhance detectability.[21] However, for initial purity assessment, detection at a lower UV wavelength (e.g., 210 nm) may be sufficient.
-
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the synthesized compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample and analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak. For structural confirmation, the HPLC system can be coupled with a mass spectrometer (LC-MS).
-
Caption: A typical quality control workflow for synthesized 4-Piperidineacetic acid, 1-cyano-.
Conclusion and Future Outlook
References
-
Multicomponent synthesis of highly functionalized piperidines. (2020, December 18). Taylor & Francis. Retrieved from [Link]
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (n.d.). PMC. Retrieved from [Link]
-
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (n.d.). RSC Publishing. Retrieved from [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved from [Link]
-
Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Ethyl Cyanoacetate Production Cost Analysis Reports 2025. (n.d.). Retrieved from [Link]
-
(PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. (2015, December 10). ResearchGate. Retrieved from [Link]
-
Piperidine Market Size, Industry Share Growth Forecast, Global Trends Report, [Latest]. (2022, June 1). Retrieved from [Link]
-
Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (2013). Retrieved from [Link]
-
Start Cyanoacetic Acid Plant | Industry Profile & Cost. (n.d.). NPCS. Retrieved from [Link]
-
Ethyl Cyanoacetate Production Cost Analysis Report. (2024, January 5). openPR.com. Retrieved from [Link]
-
Piperidine Market Size, Share & Industry Growth 2032. (2025, May 15). Retrieved from [Link]
-
Piperidine Market Forecast & Industry Outlook 2033. (2025, November 15). Retrieved from [Link]
-
Piperidine Market Size & Share | Global Forecast and Growth Report to 2035. (2025, August 12). Retrieved from [Link]
- CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. (n.d.). Google Patents.
-
Piperidine Market Size, Share & Forecast Report 2035. (n.d.). Retrieved from [Link]
-
The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. (2026, February 28). Retrieved from [Link]
-
Cyanoacetic Acid | PPTX. (n.d.). Slideshare. Retrieved from [Link]
-
Piperidine Market Size, Share & Forecast Growth Report, 2032. (2024, April 15). Retrieved from [Link]
-
Quality Control. (n.d.). Vasudha Pharma Chem Limited. Retrieved from [Link]
- CN105481717A - Preparation method for cyanoacetic acid and derivatives thereof. (n.d.). Google Patents.
-
Synthesis of 4-anilino-4-cyano-1-(2-phenylethyl)-piperidine. (n.d.). PrepChem.com. Retrieved from [Link]
- WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride. (n.d.). Google Patents.
- US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride. (n.d.). Google Patents.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine Market Size, Share & Industry Growth 2032 [snsinsider.com]
- 4. marketresearchfuture.com [marketresearchfuture.com]
- 5. 4-cyano-1-piperidinecarboxylic acid 1,1-dimethylethyl ester sigma-aldrich | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. 1542938-62-4|4-Cyano-1-methylpiperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 1-Boc-4-cyano-4-benzyl-piperidine 95% | CAS: 906329-30-4 | AChemBlock [achemblock.com]
- 10. Piperidine Market Forecast & Industry Outlook 2033 [skyquestt.com]
- 11. Piperidine Market Size & Share | Global Forecast and Growth Report to 2035 [researchnester.com]
- 12. gminsights.com [gminsights.com]
- 13. procurementresource.com [procurementresource.com]
- 14. openpr.com [openpr.com]
- 15. npcsblog.com [npcsblog.com]
- 16. CN105481717A - Preparation method for cyanoacetic acid and derivatives thereof - Google Patents [patents.google.com]
- 17. Piperidine Market Size, Industry Share Growth Forecast, Global Trends Report, [Latest] [marketsandmarkets.com]
- 18. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 20. Piperidine synthesis [organic-chemistry.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Amide Coupling of N-Boc-4-cyano-4-piperidineacetic Acid
Introduction
Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1] The construction of these linkages is fundamental to the synthesis of peptides, small molecule drugs, and other bioactive compounds. While numerous protocols exist for this transformation, challenges frequently arise when dealing with structurally complex or sterically demanding substrates.[2]
This guide provides an in-depth analysis and detailed protocols for the amide coupling of N-Boc-4-cyano-4-piperidineacetic acid , a valuable synthetic building block characterized by significant steric hindrance. The presence of a quaternary carbon center adjacent to the carboxyl group makes this substrate particularly challenging for standard coupling procedures.
This document will explore the mechanistic underpinnings of common coupling strategies, provide a rationale for reagent selection, and offer validated, step-by-step protocols designed to ensure high-yield synthesis. We will focus on two primary methods: a highly efficient approach using the uronium salt HATU and a more classical, cost-effective method employing the carbodiimide EDC with an HOBt additive.
Profile of the Target Substrate: A Sterically Hindered Building Block
To select an appropriate coupling strategy, one must first understand the structural and electronic properties of the carboxylic acid partner.
Chemical Structure:
Key Structural Features:
-
Sterically Hindered Acid: The carboxylic acid is attached to a quaternary carbon, which is itself part of a bulky piperidine ring. This steric bulk can physically impede the approach of the coupling reagents and the amine nucleophile, slowing down or preventing the reaction.[3]
-
Piperidine Nitrogen: The secondary amine of the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent its participation as a nucleophile in side reactions, such as intermolecular coupling or intramolecular lactamization.
-
Cyano Group: The nitrile functionality is generally stable under most amide coupling conditions but contributes to the overall electronic environment of the molecule.
The primary challenge in coupling this substrate is overcoming the activation energy barrier imposed by the steric hindrance. This necessitates the use of highly reactive activated species and optimized reaction conditions.
Mechanisms of Carboxylic Acid Activation
The formation of an amide bond from a carboxylic acid and an amine is kinetically slow and requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[4] This process is known as "activation." Below, we compare the mechanisms of two prevalent activation strategies.
Carbodiimide-Mediated Activation: The EDC/HOBt System
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide widely used for its efficiency and the ease of removal of its urea byproduct.[5] Its effectiveness, especially for challenging substrates, is significantly enhanced by the addition of 1-Hydroxybenzotriazole (HOBt).[6][7]
The mechanism proceeds through several key steps:
-
O-Acylisourea Formation: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive but unstable O-acylisourea intermediate. This is often the rate-determining step.[7]
-
Active Ester Formation: The O-acylisourea is susceptible to racemization and can rearrange into an unreactive N-acylurea byproduct. HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form a more stable HOBt-active ester.[5]
-
Aminolysis: The amine nucleophile attacks the carbonyl of the HOBt-ester to form the desired amide bond, regenerating HOBt, which can then re-enter the catalytic cycle.[7]
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Uronium/Aminium Salt Activation: The HATU System
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective coupling reagent derived from HOAt (1-Hydroxy-7-azabenzotriazole).[5] It is renowned for its high reactivity, fast reaction times, and low rates of racemization, making it ideal for sterically demanding couplings.[5][8]
The HATU mechanism involves:
-
Carboxylate Formation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[9]
-
OAt-Active Ester Formation: The carboxylate attacks the electron-deficient carbon of HATU, displacing the HOAt moiety, which then rapidly forms a highly reactive OAt-active ester. This step releases one equivalent of tetramethylurea.[8][10]
-
Aminolysis: The amine attacks the OAt-active ester. The pyridine nitrogen within the HOAt leaving group is believed to provide anchimeric assistance (neighboring group participation), stabilizing the transition state and accelerating the rate of amide formation.[8]
Caption: Mechanism of HATU-mediated amide coupling.
Reagent Selection Guide
The choice of coupling reagent is critical for the successful synthesis of amides from N-Boc-4-cyano-4-piperidineacetic acid. The table below provides a comparative analysis to guide this decision.
| Feature | EDC / HOBt | HATU / DIPEA | Recommendation for This Substrate |
| Reactivity | Moderate to High | Very High | HATU's superior reactivity is highly advantageous for overcoming the steric hindrance of the quaternary carbon center.[5] |
| Suitability for Hindrance | Can be effective, but may require longer reaction times or elevated temperatures.[3] | Excellent. Widely considered the reagent of choice for difficult couplings.[8] | HATU is the preferred reagent. |
| Byproduct Removal | EDC and its urea byproduct are water-soluble, allowing for simple aqueous workup.[11] | Tetramethylurea is soluble in most organic solvents; removal is via chromatography. | Both are manageable, but EDC's byproduct removal is often simpler for routine synthesis. |
| Cost | Relatively Inexpensive. | More Expensive. | EDC/HOBt is the more economical option if optimization for yield and time is feasible. |
| Side Reactions | Potential for N-acylurea formation if HOBt is omitted or inefficient.[12] | Can cause guanidinylation of the amine if activation is slow or excess reagent is used. | The risk of side reactions is low for both when used correctly. |
Detailed Experimental Protocols
General Considerations
-
Reagent Quality: Use high-purity coupling reagents and amines. Coupling reagents can be sensitive to moisture.
-
Solvents: Use anhydrous (dry) solvents, such as DMF or DCM, to prevent hydrolysis of the activated species.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent side reactions with atmospheric moisture and oxygen.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: HATU-Mediated Coupling (Recommended Method)
This protocol is optimized for high efficiency and is the recommended starting point for coupling N-Boc-4-cyano-4-piperidineacetic acid, particularly with less nucleophilic or sterically hindered amines.
Materials:
-
N-Boc-4-cyano-4-piperidineacetic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[9]
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add N-Boc-4-cyano-4-piperidineacetic acid (1.0 equiv) and dissolve it in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).
-
Reagent Addition: Add the desired amine (1.1 equiv), HATU (1.2 equiv), and finally, add DIPEA (3.0 equiv) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For this hindered substrate, the reaction may require 4-12 hours for completion. If the reaction is sluggish, it can be gently heated to 40-50 °C, but this should be done with caution.[3]
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with a 5% aqueous citric acid solution (to remove excess DIPEA), saturated aqueous sodium bicarbonate solution (to remove unreacted acid and HOAt), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: EDC/HOBt-Mediated Coupling (Cost-Effective Alternative)
This protocol offers a more economical approach but may require longer reaction times or optimization to achieve comparable yields to the HATU method.
Materials:
-
N-Boc-4-cyano-4-piperidineacetic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC hydrochloride (1.5 equiv)
-
HOBt hydrate (1.2 equiv)
-
DIPEA or Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add N-Boc-4-cyano-4-piperidineacetic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv). Dissolve the components in anhydrous DCM or DMF (0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the initial exotherm and minimize side reactions.
-
Reagent Addition: Add EDC hydrochloride (1.5 equiv) to the cooled solution in one portion. Finally, add DIPEA or TEA (3.0 equiv) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. The extended reaction time is often necessary to drive the coupling of the hindered acid to completion.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M aqueous HCl (to remove base and unreacted amine), saturated aqueous sodium bicarbonate (to remove HOBt and unreacted acid), and brine. The aqueous washes will also remove the EDC-urea byproduct.[13]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inadequate Activation: The coupling reagent is not reactive enough for the substrate.[14] | Switch from EDC/HOBt to a more powerful reagent like HATU or PyAOP. |
| 2. Reagent Degradation: Coupling reagents (especially HATU) are moisture-sensitive. | Use a fresh bottle of the coupling reagent and ensure anhydrous reaction conditions. | |
| Starting Acid Remains | 1. Steric Hindrance: The primary issue with this substrate.[3] | Increase reaction time (up to 24h). Gently heat the reaction (40-50 °C), monitoring for decomposition. Ensure stoichiometry is correct; consider using slightly more coupling reagent and amine (e.g., 1.5 equiv HATU, 1.3 equiv amine). |
| 2. Insufficient Base: Incomplete deprotonation of the carboxylic acid. | Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA are used, especially with the HCl salt of an amine. | |
| Multiple Unidentified Spots (TLC) | 1. Side Reactions: Formation of N-acylurea (EDC) or guanidinylation (HATU). | For EDC, ensure HOBt is present. For HATU, avoid large excesses of the reagent and ensure the amine is added promptly after activation. |
| 2. Boc-Deprotection: Acidic conditions during workup may be too harsh. | Use a milder acid for workup (e.g., 5% citric acid instead of 1M HCl) or perform the washes quickly at low temperatures. |
Safety Precautions
-
Coupling Reagents: EDC, HATU, and related compounds can be irritants and sensitizers. Avoid inhalation of dust and skin contact.
-
Bases: DIPEA and TEA are corrosive and volatile. Handle them in a well-ventilated fume hood.
-
Solvents: DMF is a reproductive toxin, and DCM is a suspected carcinogen. Use appropriate personal protective equipment (gloves, safety glasses) and work in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.[15]
Conclusion
The successful amide coupling of N-Boc-4-cyano-4-piperidineacetic acid is a challenging yet achievable transformation that hinges on overcoming significant steric hindrance. The selection of a highly potent coupling reagent is paramount. For this application, HATU stands out as the superior choice, consistently providing higher yields and faster reaction rates. While the EDC/HOBt system presents a viable and more economical alternative, it often requires more rigorous optimization and longer reaction times. By understanding the underlying mechanisms and adhering to the detailed protocols and troubleshooting advice provided, researchers can confidently incorporate this valuable building block into their synthetic campaigns.
References
-
Wikipedia. HATU - Wikipedia. Wikimedia Foundation.
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU.
-
Patil, P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
-
AAPPTEC. Coupling Reagents.
-
BenchChem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
-
Chemistry Steps. Amides Preparation and Reactions Summary.
-
OChem Videos. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube.
-
BenchChem. Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
-
Lurgi, B., et al. (2005). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
-
BenchChem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
-
Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry.
-
Reddit. EDC-HOBt Amide coupling workup help. r/Chempros.
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
-
CymitQuimica. CAS 495415-34-4: 1,4-Piperidinedicarboxylic acid, 4-cyano-...
-
amphoteros. Uphill battles in amide couplings.
-
National Institutes of Health. 1-(Cyanoacetyl)piperidine. PubChem.
-
BenchChem. Application Notes and Protocols for the Synthesis of (4-Methylpiperidin-1-yl)acetic Acid Derivatives.
-
Lipshutz, B. H., et al. (2020). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. PMC.
-
Santa Cruz Biotechnology. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet.
-
Sigma-Aldrich. Peptide Coupling Reagents Guide.
-
Guidechem. CAS 644982-19-4 | 4-Piperidineacetic acid,a-cyano-1-[(1,1-dimethylethoxy)carbonyl]-4-phenyl-, ethyl ester supply.
-
Guidechem. CAS 644982-19-4 | 4-Piperidineacetic acid,a-cyano-1-[(1,1-dimethylethoxy)carbonyl]-4-phenyl-, ethyl ester supply.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. peptide.com [peptide.com]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
Reagents for activating carboxylic acid in 1-cyanopiperidines
Application Note: High-Fidelity Carboxylic Acid Activation in the Synthesis of 1-Cyanopiperidine Scaffolds
Part 1: Executive Summary & Strategic Context
In the landscape of covalent drug discovery, 1-cyanopiperidines (and their pyrrolidine analogs) represent a privileged scaffold, primarily functioning as reversible covalent inhibitors of cysteine proteases such as Cathepsin K, L, and S . The electrophilic nitrile group attached to the piperidine nitrogen (the "warhead") forms a reversible imidate adduct with the active site cysteine thiolate.
The synthesis of these molecules invariably requires the formation of an amide bond—either to attach the pharmacophore "tail" to the piperidine ring or to functionalize a carboxyl group existing on the piperidine scaffold itself.
The Core Challenge: Activating a carboxylic acid in the presence of a 1-cyanopiperidine moiety (or during its construction) presents a dichotomy of risks:
-
Nitrile Stability: The N-cyano group is susceptible to hydrolysis under strongly acidic or basic conditions, or nucleophilic attack during harsh activation.
-
Stereochemical Integrity: Many Cathepsin inhibitors (e.g., Balicatib analogs) possess chiral centers alpha to the amide. Over-activation leads to racemization via oxazolone formation.
-
Regioselectivity: In precursors containing both secondary amines and carboxyls, preventing self-polymerization is critical.
This guide details the optimal reagent selection and protocols for activating carboxylic acids in this specific context, prioritizing T3P (Propylphosphonic Anhydride) and COMU over legacy reagents like DCC/HOBt.
Part 2: Critical Reagent Selection Guide
The choice of activation reagent dictates the yield and purity of the 1-cyanopiperidine scaffold.
The Gold Standard: T3P (Propylphosphonic Anhydride)
-
Why it is preferred: T3P is supplied as a solution (EtOAc or DMF), making it safer than explosive benzotriazoles (HOBt). It drives coupling with extremely low epimerization rates and high yields. Crucially for 1-cyanopiperidines, the byproducts are water-soluble, allowing for a simple acidic wash workup that preserves the sensitive nitrile group.
-
Mechanism: Forms a mixed anhydride that is highly reactive toward amines but relatively stable to racemization.
The High-Performance Option: COMU / HATU
-
Why it is preferred: For sterically hindered carboxylic acids (e.g., bulky amino acids coupled to the piperidine), uronium salts are necessary. COMU is superior to HATU as it contains an internal base mimic and is safer (non-explosive) while retaining the "OAt" leaving group efficiency.
-
Caution: Requires a tertiary base (DIEA/NMM). Excess base can degrade the N-cyano group if exposure is prolonged.
The "Post-Cyanation" Activator: Mixed Anhydrides (IBCF)
-
Context: If you must activate a carboxylic acid on a ring that already contains the N-cyano group (e.g., 1-cyanopiperidine-4-carboxylic acid).
-
Why: Isobutyl chloroformate (IBCF) activation occurs at -15°C. The low temperature prevents side reactions with the nitrile warhead.
Part 3: Experimental Protocols
Scenario A: The "Post-Synthetic Cyanation" Route (Standard)
Most robust method: Build the amide first, then install the nitrile.
Step 1: T3P-Mediated Amide Coupling Objective: Couple Cbz-Leucine-OH (Acid) to 4-Aminopiperidine (Amine).
-
Dissolution: Dissolve Cbz-Leucine-OH (1.0 equiv) and 4-Boc-aminopiperidine (1.1 equiv) in EtOAc (or DMF for solubility).
-
Base Addition: Add N,N-Diisopropylethylamine (DIEA, 2.5 equiv) at 0°C.
-
Activation: Add T3P (50% in EtOAc, 1.5 equiv) dropwise.
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LCMS.
-
Workup: Wash with 0.5M HCl (removes T3P byproducts), then sat. NaHCO₃, then Brine. Dry over Na₂SO₄.[1]
-
Note: This yields the protected amide. Deprotect the piperidine nitrogen (e.g., TFA/DCM) before the next step.
-
Step 2: Electrophilic Cyanation (Installing the Warhead) Objective: Convert the secondary amine to 1-cyanopiperidine.
-
Reagent Prep: Suspend Cyanogen Bromide (CNBr) (1.1 equiv) and NaHCO₃ (3.0 equiv) in a biphasic mixture of DCM/H₂O (1:1) at 0°C.
-
Safety: CNBr is highly toxic.[2] Use 1-Cyanoimidazole as a safer alternative if scale permits.
-
-
Addition: Add the piperidine-amide intermediate (from Step 1) slowly.
-
Completion: Stir at 0°C for 30 mins, then RT for 1 hour.
-
Purification: The organic layer is separated, dried, and concentrated.[1] The nitrile is stable to flash chromatography (EtOAc/Hex).
Scenario B: Activating a Carboxyl Group ON a 1-Cyanopiperidine
Context: Substrate is 1-cyanopiperidine-4-carboxylic acid.
Protocol: COMU-Mediated Activation
-
Setup: Dissolve 1-cyanopiperidine-4-carboxylic acid (1.0 equiv) in dry DMF.
-
Activator: Add COMU (1.0 equiv) and Oxyma Pure (0.1 equiv) at 0°C.
-
Base: Add 2,4,6-Collidine (1.0 equiv).
-
Expert Tip: Collidine is a weaker base than DIEA, reducing the risk of attacking the N-cyano group or causing elimination.
-
-
Coupling: Add the amine partner (1.1 equiv) immediately.
-
Quench: Quench with water after 1 hour. Do not let the reaction sit overnight, as the N-cyano urea can hydrolyze.
Part 4: Visualizing the Activation Workflow
The following diagram illustrates the decision logic and chemical pathways for synthesizing these inhibitors.
Caption: Strategic workflow for 1-cyanopiperidine synthesis. Route A (Green) is preferred for stability; Route B (Red) requires specialized low-temperature activation.
Part 5: Data Summary & Troubleshooting
| Reagent | Activation Type | Compatibility with N-CN | Risk Profile | Recommended Use |
| T3P | Propylphosphonic Anhydride | High | Low (Non-explosive) | Primary Choice. General amide coupling. |
| COMU | Uronium Salt (Oxyma) | High | Low | Sterically hindered acids. Safer than HATU. |
| HATU | Uronium Salt (HOAt) | Moderate | Moderate (Sensitizer) | Difficult couplings only. Use Collidine base. |
| EDC/HOBt | Carbodiimide | Moderate | High (Explosive HOBt) | Legacy methods. Avoid if possible. |
| IBCF | Mixed Anhydride | High | Low | Activating acids on the nitrile ring (Low temp). |
Troubleshooting Guide:
-
Problem: Low yield of nitrile product.
-
Cause: Hydrolysis of N-CN to urea during workup.
-
Solution: Ensure workup is neutral or slightly acidic. Avoid strong NaOH washes.
-
-
Problem: Racemization of the amino acid attached to the piperidine.
-
Cause: Over-activation with HATU/Base.
-
Solution: Switch to T3P in EtOAc/Pyridine (50% reduction in epimerization).
-
References
-
Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanamides as potent and reversible inhibitors of human cathepsins K and L." Journal of Medicinal Chemistry, 44(1), 94-104.
-
Rydzewski, R. M. (2002). "Peptidic 1-cyanopyrrolidines: synthesis and SAR of a series of potent, selective cathepsin inhibitors." Bioorganic & Medicinal Chemistry, 10(10), 3277-3284.
-
El-Faham, A., & Albericio, F. (2011). "Peptide coupling reagents, more than a letter soup." Chemical Reviews, 111(11), 6557-6602.
-
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 116(19), 12029–12091.
-
Li, H., et al. (2021). "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K." Molecules, 26(19), 6030.
Sources
Application Notes & Protocols: Strategic Solvent Selection for Reactions of 1-Cyano-4-piperidineacetic Acid
Introduction
1-Cyano-4-piperidineacetic acid is a bifunctional building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a carboxylic acid, a tertiary amine (within the piperidine ring), and a nitrile group, offers multiple reaction handles for the synthesis of complex molecules and pharmaceutical intermediates. The successful transformation of this substrate is critically dependent on the judicious selection of the reaction solvent. This guide provides an in-depth analysis of solvent selection strategies, explains the underlying chemical principles, and offers detailed protocols for key reactions involving this versatile scaffold.
Physicochemical Properties of 1-Cyano-4-piperidineacetic Acid
A foundational understanding of the substrate's properties is paramount for solvent selection. The molecule possesses both polar (carboxylic acid, nitrile) and non-polar (piperidine ring) characteristics, as well as acidic and basic centers. This amphiphilic and zwitterionic potential dictates its solubility and reactivity.
Table 1: Key Physicochemical Properties of Piperidine Derivatives
| Property | Value/Observation | Implication for Solvent Selection |
|---|---|---|
| Structure | Contains a carboxylic acid (pKa ~3.5-4.5), a piperidine nitrogen (pKa of conjugate acid ~4.2), and a nitrile group. | The molecule's charge state is pH-dependent. Solubility will be highest in polar protic solvents or aqueous solutions at appropriate pH. In neutral form, solubility is expected in polar aprotic solvents. |
| Solubility | Generally soluble in polar protic solvents like water and alcohols, and polar aprotic solvents like DMF and DMSO. Limited solubility in non-polar solvents like hexanes or toluene. | Reactions requiring non-polar conditions may necessitate derivatization (e.g., esterification) to increase solubility. |
| Stability | The molecule is generally stable but can be susceptible to degradation under harsh acidic or basic conditions, which can lead to hydrolysis of the nitrile group.[1] | Solvent choice should be compatible with the desired reaction and avoid conditions that promote side reactions. |
General Principles of Solvent Selection
The solvent does more than just dissolve reactants; it actively influences reaction rates and outcomes by stabilizing or destabilizing reactants, intermediates, and transition states.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors and acceptors. They are excellent for dissolving polar and ionic species. However, they can solvate and deactivate strong nucleophiles.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents possess large dipole moments but lack O-H or N-H bonds. They are poor hydrogen bond donors. They excel at dissolving polar compounds and are ideal for reactions involving strong nucleophiles (e.g., SN2 reactions) as they do not cage the nucleophile in a solvent shell.[2]
-
Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents have low dielectric constants and are suitable for reactions involving non-polar reactants. They are often used in catalytic hydrogenations where substrate solubility and catalyst interaction are key.
Application Notes for Specific Transformations
Esterification of the Carboxylic Acid
The conversion of the carboxylic acid to an ester is a common strategy to mask its acidity, improve solubility in organic solvents, or prepare for further transformations.
A. Fischer Esterification (Acid-Catalyzed)
-
Principle: An equilibrium reaction between the carboxylic acid and an excess of alcohol under acidic catalysis.[3][4]
-
Solvent Choice & Rationale: The alcohol reactant itself typically serves as the solvent. This high concentration of the alcohol reactant drives the equilibrium towards the ester product, according to Le Châtelier's principle.[3][4] Forcing conditions, such as using a Dean-Stark apparatus with a co-solvent like toluene to remove water, can also be employed to push the equilibrium forward.[4]
-
Recommended Solvents: Methanol, Ethanol, Propanol (depending on the desired ester).
B. Steglich-type Esterification (Coupling Agent Mediated)
-
Principle: Activation of the carboxylic acid with a coupling agent (e.g., DCC, EDC) in the presence of a catalyst (e.g., DMAP), followed by reaction with an alcohol.
-
Solvent Choice & Rationale: A polar aprotic solvent is ideal. It must solubilize the starting material and the coupling reagents without interfering with the reaction. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are traditional choices, but greener alternatives are gaining traction.[5][6] Dimethyl carbonate (DMC) has been identified as a more sustainable option.[5]
-
Recommended Solvents: Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Carbonate (DMC).
Amidation of the Carboxylic Acid
Amide bond formation is one of the most critical reactions in pharmaceutical synthesis.
-
Principle: Similar to Steglich esterification, this involves activating the carboxylic acid with a peptide coupling reagent (e.g., HATU, HOBt/EDC, COMU) followed by the addition of an amine.
-
Solvent Choice & Rationale: Polar aprotic solvents are standard for these reactions as they effectively dissolve the reactants and reagents while not interfering with the nucleophilic amine.[7] DMF and DCM are widely used.[6][8] There is a significant push towards greener alternatives, with solvents like 2-Methyltetrahydrofuran (2-MeTHF) and even water (using specific surfactants like TPGS-750-M) showing great promise.[8][9]
-
Recommended Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN).
-
Greener Alternatives: 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate (EtOAc), Water (with surfactants).[8]
Reduction of the Nitrile Group
The nitrile can be reduced to a primary amine, a valuable functional group for further elaboration.
A. Chemical Reduction (Metal Hydrides)
-
Principle: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) donate hydride ions to the nitrile carbon.[10][11] The reaction proceeds through an imine intermediate which is further reduced.[10][12]
-
Solvent Choice & Rationale: Anhydrous, non-protic solvents are mandatory as LiAlH₄ reacts violently with protic sources. Ethereal solvents are the standard choice because they are unreactive and effectively solvate the lithium cation.
-
Recommended Solvents: Diethyl ether, Tetrahydrofuran (THF).
B. Catalytic Hydrogenation
-
Principle: Reduction using hydrogen gas (H₂) in the presence of a metal catalyst.
-
Solvent Choice & Rationale: The solvent must dissolve the substrate and not poison the catalyst. Alcohols like ethanol or methanol are common choices.[13][14] To suppress the formation of secondary amine byproducts, ammonia is often added to the solvent system.[14] Ethers like THF and amides like DMF can also be used.[15]
-
Recommended Solvents: Methanol, Ethanol, Tetrahydrofuran (THF), often with added ammonia.
N-Alkylation of the Piperidine Nitrogen
Alkylation of the secondary amine of the piperidine ring introduces substituents, a key step in building molecular diversity.
-
Principle: A nucleophilic substitution (SN2) reaction between the piperidine nitrogen and an alkyl halide. A base is required to neutralize the generated acid.
-
Solvent Choice & Rationale: Polar aprotic solvents are highly effective as they accelerate SN2 reactions by solvating the cation of the base while leaving the nucleophilic amine relatively free.[2] Protic solvents can slow the reaction by hydrogen-bonding to the amine, reducing its nucleophilicity.[16]
-
Recommended Solvents: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Acetone.[2]
Summary and Visualization
Table 2: Solvent Selection Matrix for 1-Cyano-4-piperidineacetic Acid Reactions
| Reaction Type | Primary Solvent(s) | Alternative / Green Solvent(s) | Rationale |
|---|---|---|---|
| Fischer Esterification | Alcohol (MeOH, EtOH) | Toluene (with Dean-Stark) | Reactant serves as solvent, drives equilibrium. |
| Amide Coupling | DMF, DCM, ACN[7] | 2-MeTHF, EtOAc, Water[8] | Polar aprotic, good solubility, non-interfering. |
| Nitrile Reduction (LiAlH₄) | THF, Diethyl Ether[11] | - | Anhydrous, non-protic, essential for hydride reagent. |
| Nitrile Reduction (H₂/cat.) | MeOH, EtOH (+ NH₃)[13][14] | THF[15] | Good substrate solubility, compatible with catalysts. |
| N-Alkylation | ACN, DMF[2] | Acetone | Polar aprotic, accelerates SN2 reactions. |
Caption: Decision workflow for solvent selection based on reaction type.
Experimental Protocols
Protocol 1: Steglich Esterification to Methyl 2-(1-cyanopiperidin-4-yl)acetate
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1-cyano-4-piperidineacetic acid (1.0 eq).
-
Add anhydrous Dichloromethane (DCM) to create a 0.2 M solution.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq), 4-(Dimethylamino)pyridine (DMAP) (0.1 eq), and anhydrous Methanol (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination of the Nitrile Group using Catalytic Hydrogenation
-
To a high-pressure hydrogenation vessel, add 1-cyano-4-piperidineacetic acid (1.0 eq) and a suitable catalyst (e.g., Raney Nickel or 10% Pd/C, 5-10 mol% loading).
-
Add a 7N solution of ammonia in Methanol as the solvent. The ammonia helps to suppress the formation of secondary and tertiary amine byproducts.
-
Seal the vessel and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions vary based on catalyst and substrate).
-
Heat the reaction to 40-60 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via LC-MS.
-
After completion, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.
Caption: General experimental workflow for synthesis and purification.
Safety Considerations
-
1-Cyano-4-piperidineacetic Acid: While specific toxicity data is limited, nitrile-containing compounds should be handled with care. Avoid inhalation of dust and contact with skin and eyes. In case of fire, hazardous decomposition products may include oxides of carbon and nitrogen.
-
Solvents: Always consult the Safety Data Sheet (SDS) for each solvent. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Conduct all operations in a well-ventilated fume hood.
-
Reagents:
-
LiAlH₄: Extremely reactive with water and protic solvents. Handle under an inert atmosphere. Workup procedures require slow, careful quenching at low temperatures.
-
Coupling Reagents: Many coupling reagents are sensitizers. Avoid inhalation and skin contact.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Use appropriate high-pressure equipment and ensure there are no ignition sources.
-
References
- NSF PAR. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
- Royal Society of Chemistry. (2026, January 9). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
- Royal Society of Chemistry. (n.d.). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry.
- ACS Publications. (2022, April 7). Water: An Underestimated Solvent for Amide Bond-Forming Reactions | ACS Sustainable Chemistry & Engineering.
- Grokipedia. (n.d.). Nitrile reduction.
- Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit.
- Chemguide. (n.d.). Reducing nitriles to primary amines.
- Organic Chemistry Portal. (2015). Amide and Peptide Bond Formation in Water at Room Temperature.
- BenchChem. (2025). Optimizing reaction conditions for N-alkylation of diethylamine.
- Google Patents. (n.d.). US5869653A - Hydrogenation of nitriles to produce amines.
- Chemistry Steps. (2024, December 5). Reactions of Nitriles.
- ResearchGate. (n.d.). Effect of solvents in the hydrogenation of butyronitrile.
- Google Patents. (n.d.). CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- ChemRxiv. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions.
- PMC. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans.
Sources
- 1. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. synplechem.com [synplechem.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Amide and Peptide Bond Formation in Water at Room Temperature [organic-chemistry.org]
- 10. grokipedia.com [grokipedia.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. US5869653A - Hydrogenation of nitriles to produce amines - Google Patents [patents.google.com]
- 16. CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving yield in 1-cyano-4-piperidineacetic acid synthesis
Welcome to the Technical Support Center for Advanced Intermediate Synthesis. This guide is designed for researchers and drug development professionals optimizing the synthesis of 1-cyano-4-piperidineacetic acid , a critical cyanamide pharmacophore and building block often utilized in the development of cathepsin inhibitors and CFTR modulators.
The N-cyanation of secondary amines like 4-piperidineacetic acid is notoriously prone to yield-limiting side reactions, including dimerization and hydrolysis. This guide provides a mechanistic breakdown, comparative data, and field-proven troubleshooting protocols to ensure high-yielding, reproducible syntheses.
Mechanistic Insight: Choosing Your Cyanation Pathway
The transformation of 4-piperidineacetic acid to its N-cyano derivative can be achieved via two primary mechanistic pathways. Understanding the causality behind these routes is essential for selecting the right protocol for your scale and safety requirements.
-
The Classical Electrophilic Route (BrCN): The secondary amine acts as a nucleophile, directly attacking the electrophilic carbon of cyanogen bromide (BrCN). While highly efficient, BrCN is acutely toxic and prone to over-reaction with unreacted amine, forming guanidine dimers [1].
-
The Modern Nucleophilic Addition-Elimination Route (CCl₃CN): A safer, one-pot alternative utilizing trichloroacetonitrile (CCl₃CN). The amine attacks the nitrile to form a stable trichloroacetamidine intermediate. Subsequent treatment with a strong alkoxide base triggers fragmentation, expelling chloroform to yield the cyanamide [2].
Reaction pathways for the N-cyanation of 4-piperidineacetic acid.
Comparative Data: BrCN vs. CCl₃CN
To facilitate protocol selection, the following table summarizes the quantitative and qualitative differences between the two methodologies based on established cyanamide chemistry standards [1, 2].
| Parameter | Pathway A: Cyanogen Bromide (BrCN) | Pathway B: Trichloroacetonitrile (CCl₃CN) |
| Typical Yield | 60–85% (Highly dependent on addition rate) | 80–95% (Highly reproducible) |
| Toxicity Profile | Extreme (Volatile, highly toxic, requires strict PPE) | Moderate (Standard laboratory precautions) |
| Optimal Substrate | Free Acid or Ester | Ester (Free acid quenches the base) |
| Major Byproducts | Guanidine dimers, Urea (hydrolysis) | Unreacted amidine (if base is insufficient) |
| Reaction Time | 2–4 hours | 4–6 hours (Two distinct steps in one pot) |
Step-by-Step Experimental Protocols
Note: To ensure a self-validating system, these protocols include specific analytical checkpoints. Do not proceed to the next step without confirming the checkpoint.
Protocol A: Classical BrCN Route (Biphasic Inverse Addition)
Causality Focus: This protocol uses inverse addition (adding the amine to the BrCN) to ensure BrCN is always in stoichiometric excess in the reaction mixture, thereby preventing the product from reacting with free amine to form a guanidine dimer.
-
Preparation: In a well-ventilated fume hood, dissolve BrCN (1.2 eq) in anhydrous dichloromethane (DCM) (0.2 M). Cool the flask to 0 °C using an ice bath.
-
Amine Solution: In a separate flask, dissolve ethyl 4-piperidineacetate (1.0 eq) and NaHCO₃ (2.5 eq) in a 1:1 mixture of DCM and water.
-
Inverse Addition: Add the biphasic amine solution dropwise to the vigorously stirred BrCN solution over 30 minutes. Maintain the internal temperature below 5 °C.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Checkpoint (TLC/LC-MS): Monitor the disappearance of the starting amine. Self-Validation: Cyanamides do not stain strongly with ninhydrin; a negative ninhydrin spot with a corresponding UV/KMnO₄ active spot confirms conversion.
-
Workup: Separate the layers. Wash the organic layer with cold 0.1 M HCl (to remove trace unreacted amine), followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure.
Protocol B: Modern CCl₃CN Route (One-Pot, Two-Step)
Causality Focus: The free carboxylic acid of 4-piperidineacetic acid will neutralize the strong alkoxide base required for the fragmentation step. Therefore, this protocol mandates the use of the ethyl ester, followed by a mild terminal hydrolysis [2].
-
Amidine Formation: Dissolve ethyl 4-piperidineacetate (1.0 eq) in anhydrous acetonitrile (MeCN) (0.2 M). Add trichloroacetonitrile (1.1 eq) dropwise at room temperature.
-
Checkpoint (LC-MS): Stir for 2–4 hours. Confirm complete conversion to the trichloroacetamidine intermediate (M+143 mass shift).
-
Fragmentation: Add sodium tert-amylate (NaOtAm) or potassium tert-butoxide (tBuOK) (1.5 eq) in one portion. Stir vigorously for 1 hour at room temperature. The solution will darken as chloroform is expelled.
-
Checkpoint (LC-MS): Confirm the disappearance of the amidine and the appearance of the cyanamide ester.
-
Workup & Hydrolysis: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry, and concentrate. To obtain the free acid, dissolve the crude ester in THF/H₂O (3:1), add LiOH (2.0 eq), and stir for 2 hours. Acidify to pH 4 with 1M HCl and extract with ethyl acetate.
Troubleshooting & FAQs
Common side reactions and failure modes during N-cyanation.
Q: My yield with the BrCN method is capped at ~50%, and LC-MS shows a major byproduct with nearly double the mass of my starting material. What happened? A: You have formed a guanidine dimer. The 1-cyano-4-piperidineacetic acid product contains an electrophilic nitrile carbon. If unreacted 4-piperidineacetic acid is present in excess (which happens if you add BrCN to the amine), the free amine will attack the newly formed cyanamide, yielding a bis-piperidine guanidine. Solution: Strictly adhere to the inverse addition technique described in Protocol A. Ensure vigorous stirring so localized high concentrations of amine do not occur.
Q: I am observing a major byproduct with an [M+18] mass shift relative to the desired cyanamide. How do I prevent this? A: The [M+18] mass shift indicates the hydration of the cyanamide to a urea derivative. Cyanamides are sensitive to extremes in pH, particularly during aqueous workup. Solution: If using the BrCN method, ensure your acid wash to remove unreacted amine is cold and dilute (0.1 M HCl), and do not let the product sit in the acidic aqueous phase for prolonged periods. Keep the workup pH strictly between 4 and 8.
Q: Can I perform the CCl₃CN cyanation directly on the free 4-piperidineacetic acid instead of the ester? A: It is highly discouraged. The fragmentation of the trichloroacetamidine intermediate requires a strong alkoxide base (NaOtAm). The free carboxylic acid will immediately act as a proton donor, quenching one equivalent of the base. While you could theoretically force the reaction by adding >2.5 equivalents of NaOtAm, the resulting carboxylate salt drastically reduces the solubility of the intermediate in acetonitrile, leading to stalled reactions and messy LC-MS profiles. Using the ester and hydrolyzing at the end is a much more robust, self-validating workflow.
Q: The CCl₃CN reaction stalled at the amidine intermediate stage. Adding more base didn't help. Why? A: This usually indicates water contamination in your solvent or reagents. Alkoxide bases (NaOtAm, tBuOK) are rapidly destroyed by moisture, converting them to hydroxides, which are insufficiently basic to drive the fragmentation and can instead hydrolyze the amidine. Solution: Ensure your acetonitrile is strictly anhydrous and that your alkoxide base is sourced from a fresh, tightly sealed bottle.
References
-
Recent Advances in Cyanamide Chemistry: Synthesis and Applications Molecules (2017). A comprehensive review of electrophilic cyanation methodologies, including the classical use of cyanogen bromide and transition-metal alternatives. URL:[Link]
-
N-Cyanation of Secondary Amines Using Trichloroacetonitrile Organic Letters (2016). The foundational methodology detailing the one-pot, two-step nucleophilic addition-elimination route for synthesizing cyanamides safely and in high yields. URL:[Link]
Technical Support Center: Preventing N-Cyano Group Hydrolysis During Acid Workup
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with N-cyano pharmacophores (such as cyanamides, N-cyano sulfoximines, and N-cyano sulfilimines). While the N-cyano group is highly valued for its metabolic stability and bioisosteric properties, it is notoriously susceptible to hydration and cleavage during aqueous acidic workups[1].
This document provides mechanistic troubleshooting, frequently asked questions, quantitative stability data, and a validated step-by-step methodology to ensure the structural integrity of your compounds.
Mechanistic Causality: Why Does the N-Cyano Group Hydrolyze?
To prevent degradation, it is critical to understand the chemical causality behind the hydrolysis of the N-cyano group. The degradation is not spontaneous; it is a specific, acid-catalyzed nucleophilic addition[2].
-
Protonation: In an acidic environment (pH < 2), the terminal sp-hybridized nitrogen of the cyano group becomes protonated.
-
Hydration (Nucleophilic Attack): Protonation drastically increases the electrophilicity of the adjacent nitrile carbon. This lowers the activation energy barrier, allowing even weak nucleophiles like water to attack the carbon center[3].
-
Tautomerization to N-Urea: The resulting intermediate rapidly tautomerizes into an N-urea derivative.
-
Cleavage / Cyclization: Under prolonged acidic exposure or elevated temperatures, the N-urea intermediate undergoes further hydrolysis to yield an NH-compound (de-cyanation) or triggers intramolecular cyclization if adjacent nucleophilic moieties (like amides) are present[4].
Acid-catalyzed hydrolysis pathway of the N-cyano group into N-urea and cleaved products.
Troubleshooting & FAQs
Q1: I am using 1M HCl to quench my reaction, but NMR shows complete loss of the N-cyano product. What is going wrong? A: Strong mineral acids like 1M HCl (pH ~0) or H₂SO₄ rapidly protonate the N-cyano group. The high concentration of hydronium ions, combined with the aqueous environment, facilitates immediate hydration to the N-urea[3]. Solution: Switch to a mild, buffered acidic quench. Saturated aqueous ammonium chloride (NH₄Cl, pH ~5.5) or 10% aqueous citric acid (pH ~2.5) provides sufficient protons to neutralize basic reaction mixtures without triggering rapid N-cyano hydrolysis.
Q2: Does temperature play a role during the workup? A: Absolutely. The hydration of the protonated nitrile is highly temperature-dependent. Room temperature or exothermic quenches accelerate the nucleophilic attack of water. Solution: Always perform the acidic quench at 0–5 °C (ice bath). Pre-cool your quenching solutions and maintain the biphasic mixture at low temperatures during the extraction phase to kinetically freeze the hydration pathway.
Q3: My N-cyano compound has strong electron-withdrawing groups (EWGs) attached. Does this affect its stability? A: Yes. EWGs (such as sulfoximine or sulfilimine cores) pull electron density away from the N-cyano nitrogen. While this stabilizes the anionic form of cyanamides, it renders the nitrile carbon exceptionally electrophilic once protonated, increasing its susceptibility to water attack if the pH drops too low[1]. Conversely, steric bulk around the N-cyano group can physically block water attack, increasing hydrolytic stability[5].
Quantitative Data: N-Cyano Stability Profiling
To guide your choice of workup conditions, the following table summarizes the relative stability of N-cyano groups under various aqueous environments, derived from kinetic hydrolysis studies[3][5].
| Workup Reagent (Aqueous) | Approx. pH | Temperature (°C) | N-Cyano Half-Life (t½) | Recommendation |
| 1M Sulfuric Acid (H₂SO₄) | < 1.0 | 25 °C | < 30 minutes | Avoid. Rapid conversion to N-urea. |
| 1M Hydrochloric Acid (HCl) | 0.0 | 0 - 5 °C | ~ 2 hours | High Risk. Use only if immediately extracted. |
| 10% Citric Acid | ~ 2.5 | 0 - 5 °C | > 24 hours | Good. Safe for rapid biphasic extraction. |
| Saturated NH₄Cl | ~ 5.5 | 25 °C | Stable (> 7 days) | Optimal. Best for neutralizing basic reactions. |
| 0.1M Sodium Phosphate Buffer | 7.0 | 25 °C | Stable | Optimal. Standard neutral workup. |
Step-by-Step Methodology: Optimized Mild Acid Workup
This protocol is a self-validating system designed to neutralize basic reaction mixtures (e.g., after alkylation or amidation of cyanamides) while completely preventing N-cyano hydration.
Materials Required:
-
Saturated aqueous NH₄Cl (pre-chilled to 4 °C)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM) (pre-chilled to 4 °C)
-
Brine (saturated NaCl)
-
Anhydrous Na₂SO₄
Step-by-Step Workflow:
-
Thermal Quench: Cool the crude reaction mixture in an ice-water bath to 0–5 °C. Ensure the internal temperature stabilizes before proceeding.
-
Buffered Acid Addition: Slowly add pre-chilled saturated NH₄Cl dropwise to the reaction mixture.
-
Causality: Dropwise addition prevents localized exothermic spikes that could provide the activation energy necessary for water to attack the N-cyano group.
-
-
Rapid Phase Separation: Immediately add the cold organic extraction solvent (EtOAc or DCM). Stir vigorously for 2 minutes, then transfer to a separatory funnel and separate the layers.
-
Causality: Rapid partitioning moves the N-cyano compound into the organic layer, physically isolating it from the aqueous hydronium ions.
-
-
Aqueous Wash: Wash the organic layer with cold brine.
-
Causality: Brine removes residual water and water-soluble acidic impurities from the organic phase, further halting any trace hydrolysis.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C.
Step-by-step optimized mild acid workup workflow to preserve N-cyano group integrity.
References
1.1 - RSC Advances, 2023. 2.3 - ACS Omega, 2022. 3.2 - Chemistry LibreTexts, 2025. 4.5 - NIH / PubMed Central, 2000. 5.4 - NIH / PubMed Central, 2022.
Sources
- 1. Intramolecular cyclization of N -cyano sulfoximines by N–CN bond activation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04208A [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Purification of 1-Cyano-4-Piperidineacetic Acid
The following technical guide addresses the purification of 1-cyano-4-piperidineacetic acid (also referred to as N-cyano-4-carboxymethylpiperidine). This compound is a functionalized piperidine derivative, often utilized as a scaffold in the synthesis of pharmaceutical agents (e.g., JAK inhibitors or CCR antagonists).
The presence of both a carboxylic acid (
Part 1: Solvent Selection & Solubility Profile
The choice of solvent is critical to balance yield with purity. Unlike standard amines, the
Solvent System Matrix
| Solvent System | Role | Suitability | Technical Notes |
| Ethyl Acetate (EtOAc) | Primary Solvent | High | Best starting point. Dissolves the product at reflux; moderate solubility at RT. |
| Ethanol / Water | Solvent / Anti-solvent | Moderate | Good for removing inorganic salts. Risk: Prolonged heating in water can hydrolyze the |
| Acetonitrile (MeCN) | Primary Solvent | High | Excellent for separating polar impurities. Product typically dissolves in hot MeCN and crystallizes upon cooling. |
| Heptane / Hexane | Anti-solvent | High | Used in conjunction with EtOAc to drive precipitation and improve yield. |
| Dichloromethane (DCM) | Extraction Solvent | Low | Too soluble. Good for workup/extraction, poor for recrystallization. |
Part 2: Step-by-Step Recrystallization Protocol
Objective: Isolate high-purity crystalline solid from crude reaction mixture (often containing unreacted 4-piperidineacetic acid, inorganic salts like NaBr/KBr, or cyanogen bromide byproducts).
Method A: Ethyl Acetate / Heptane (Recommended)
Best for avoiding hydrolysis and removing non-polar impurities.
-
Dissolution: Transfer the crude solid (dried) into a round-bottom flask. Add Ethyl Acetate (EtOAc) (approx. 5–10 mL per gram of crude).
-
Reflux: Heat the mixture to reflux (
).-
Note: If undissolved solids remain (likely inorganic salts or unreacted starting amino acid), perform a hot filtration immediately.
-
-
Nucleation: Allow the clear filtrate to cool slightly to
. -
Anti-solvent Addition: Dropwise add Heptane until a persistent turbidity (cloudiness) is observed.
-
Crystallization: Re-heat briefly to clear the solution, then allow it to cool slowly to room temperature (RT) with gentle stirring.
-
Finishing: Cool in an ice bath (
) for 1 hour. Filter the white crystalline solid and wash with cold Heptane.
Method B: Ethanol / Water (For Salt Removal)
Best if the crude contains significant inorganic salts.
-
Dissolution: Dissolve crude in minimum boiling Ethanol (95% or absolute) .
-
Filtration: Filter hot to remove insoluble inorganic salts.[1]
-
Precipitation: Add warm Water dropwise to the hot filtrate until slight cloudiness appears.
-
Cooling: Cool slowly.
-
Critical Warning: Do not boil for extended periods after adding water. The
-cyano group is susceptible to hydrolysis in hot aqueous media, converting the nitrile to a primary amide (urea derivative).
-
Part 3: Troubleshooting & FAQs
Q1: The product is "oiling out" instead of crystallizing. How do I fix this?
Cause: The solution is too concentrated, or the cooling was too rapid, causing the compound to phase-separate as a liquid before organizing into a crystal lattice. Solution:
-
Re-heat the mixture until the oil redissolves.
-
Add more solvent (EtOAc) to slightly dilute the solution.
-
Seed Crystals: Add a tiny crystal of pure product (if available) at
. -
Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to RT over 2–3 hours. Do not use an ice bath until crystals are clearly visible.
Q2: My melting point is lower than expected (
). What impurities are likely?
Analysis:
-
Unreacted 4-piperidineacetic acid: This is a zwitterion and very polar. It raises the melting point if present as a salt, or lowers it if present as a mixture.
-
Hydrolysis Product (Urea): If you boiled in water/acid, you might have
-carbamoyl-4-piperidineacetic acid. Check IR for a strong amide peak ( ) vs. the sharp nitrile peak ( ). Fix: Recrystallize from Acetonitrile . The urea impurity is often less soluble in MeCN or EtOAc.
Q3: Can I use Acid/Base extraction to purify instead of recrystallization?
Answer: Yes, but with caution.
-
Protocol: Dissolve crude in dilute NaHCO
(pH ). The carboxylic acid forms a salt ( ). -
Wash: Extract the aqueous layer with EtOAc to remove neutral organic impurities.
-
Precipitate: Carefully acidify the aqueous layer with dilute HCl to pH
. The product should precipitate.[1][2][3] -
Risk: Do not go to pH
or heat the acidic solution, as the -cyano group is acid-labile.
Part 4: Process Visualization (Workflow)
The following diagram outlines the decision logic for purification based on the crude profile.
Caption: Workflow for the recrystallization of 1-cyano-4-piperidineacetic acid using the Ethyl Acetate/Heptane system.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for purification of carboxylic acids and piperidine derivatives). Link
-
Morytko, M. J., et al. (2008).[4] Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists.[4] Bioorganic & Medicinal Chemistry Letters, 18(6), 2093-2096.[4] (Demonstrates synthesis and handling of N-cyano piperazine/piperidine derivatives). Link
-
Organic Syntheses. (General protocols for recrystallization of piperidine derivatives). Organic Syntheses, Coll. Vol. 8, p. 204. Link
-
PubChem Compound Summary. (Structural data for related N-cyano piperidines). Link
Sources
Removing unreacted starting materials from 1-cyanopiperidine reactions
The following Technical Support Guide is designed for researchers and process chemists working with 1-Cyanopiperidine (Piperidine-1-carbonitrile, CAS: 1530-87-6).[1][2]
This guide prioritizes chemoselective purification based on pKa differentials, ensuring the complete removal of the starting material (piperidine) and the safe destruction of the toxic reagent (cyanogen bromide).
Topic: Removing Unreacted Starting Materials (Piperidine & Cyanogen Bromide) Target Molecule: 1-Cyanopiperidine (N-Cyanopiperidine) CAS: 1530-87-6[1][2]
Part 1: The Core Protocol (Self-Validating System)
This purification strategy relies on the "Basicity Switch" . Piperidine is a strong base (
Workflow Diagram: Chemoselective Extraction
Figure 1: Chemoselective extraction workflow utilizing pKa differences to separate basic impurities from the neutral N-cyano product.
Part 2: Step-by-Step Methodology
Safety Critical: Quenching Cyanogen Bromide (BrCN)
Issue: BrCN is highly toxic, volatile, and mimics cyanide poisoning. It must be destroyed before workup proceeds significantly.
-
Protocol:
-
Cool the reaction mixture to <10°C.
-
Slowly add a solution of Sodium Hypochlorite (Bleach) or 2M NaOH .
-
Mechanism: Hydroxide hydrolyzes BrCN to cyanate (
) and bromide ( ), which are non-volatile and less toxic.[2] -
Validation: Test the aqueous phase with starch-iodide paper (oxidizer check) or specific cyanide strips if available.[2]
-
Removal of Piperidine (The Acid Wash)
Issue: Piperidine co-elutes with the product in many solvent systems.
-
Protocol:
-
Dilute the organic reaction mixture (e.g., Dichloromethane or Chloroform) with water.
-
Wash the organic layer twice with cold 1M HCl (Hydrochloric Acid) .
-
Why this works:
-
Piperidine (
): Protonates immediately to form Piperidinium Chloride ( ), which is highly water-soluble and leaves the organic layer.[1][2] -
1-Cyanopiperidine (Neutral): The N-CN bond renders the nitrogen non-basic.[1][2] It cannot protonate under these mild conditions and remains in the organic layer.
-
-
Caution: Do not use concentrated acid or heat, as this can hydrolyze the nitrile to a urea or amide.
-
Final Polishing
-
Wash the organic layer once with Saturated NaHCO₃ (to remove trace acid) and once with Brine .
-
Dry over Anhydrous
or . -
Concentrate under reduced pressure.[3][4] 1-Cyanopiperidine is a liquid (bp ~103°C @ 12 mmHg); avoid high vacuum for extended periods if the bath is hot to prevent product loss.[2]
Part 3: Troubleshooting & FAQs
Q1: My product has a yellow tint. Is it pure?
Diagnosis: The yellow color often comes from oxidized impurities or traces of free bromine/cyanogen polymers if the quench was inefficient. Solution:
-
Quick Fix: Pass the crude oil through a small pad of Silica Gel or Activated Charcoal using 10% MeOH/DCM.
-
Distillation: If high purity is required, 1-cyanopiperidine can be distilled under vacuum (approx. 103°C at 12 mmHg).[2]
Q2: I see a new spot on TLC that drags/streaks. What is it?
Diagnosis: This is likely the Piperidinium salt or 1-Carbamoylpiperidine (Urea derivative).[2]
-
Cause: If you used strong acid or heat during the workup, the nitrile group (
) may have hydrolyzed to the amide/urea ( ). -
Fix: Ensure the acid wash is done with cold, dilute (0.5 - 1M) HCl .[2]
Q3: Can I use chromatography instead of extraction?
Answer: Yes, but it is often unnecessary.
-
Condition: If extraction fails, use Silica Gel Flash Chromatography.
-
Mobile Phase: Gradient of Hexanes:Ethyl Acetate (8:2 to 1:1) .
-
Note: The product is less polar than the starting amine. Piperidine will stick to the silica (due to its basicity) and elute much later or require TEA (Triethylamine) in the eluent to move.
Q4: How do I distinguish 1-Cyanopiperidine from 4-Cyanopiperidine?
Context: Many databases confuse these isomers.
-
1-Cyanopiperidine (N-Cyano): The cyano group is on the Nitrogen.[1][2] It is Neutral . It has a unique IR stretch for N-C≡N (~2200-2220 cm⁻¹).[1][2]
-
4-Cyanopiperidine (Isonipecotonitrile): The cyano group is on Carbon 4.[2] The Nitrogen is Basic (Secondary amine).
-
Test: If your product dissolves in dilute aqueous HCl, you have the wrong isomer (or starting material). 1-Cyanopiperidine will not dissolve in aqueous acid.[1][2]
Part 4: Data Summary Table
| Property | Piperidine (Starting Material) | 1-Cyanopiperidine (Product) | Separation Logic |
| CAS | 110-89-4 | 1530-87-6 | Distinct ID |
| Basicity (pKa) | ~11.2 (Strong Base) | < 1 (Neutral/Non-basic) | Primary Separation Lever |
| Solubility (Aq.[1][2] Acid) | Soluble (Forms Salt) | Insoluble | Acid wash removes Piperidine |
| Boiling Point | 106°C (Atmospheric) | 103°C (12 mmHg) | Distillation possible |
| IR Signature | N-H stretch (~3300 cm⁻¹) | C≡N stretch (~2210 cm⁻¹) | Confirmation of conversion |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 73736, Piperidine-1-carbonitrile.[1][2] PubChem. Available at: [Link]
- Org. Synth. 1952, 32, 29. Cyanogen Bromide Synthesis and Handling. (General reference for BrCN handling and quenching).
- Thermo Fisher Scientific. Safety Data Sheet (SDS) for Cyanogen Bromide. (Standard quenching protocols for cyanogen halides).
Sources
Technical Support Center: Optimizing pH for the Extraction of Piperidine Acetic Acid Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the extraction of piperidine acetic acid derivatives (e.g., piperidin-1-yl-acetic acid, ritalinic acid, and homopipecolic acid).
The fundamental challenge with these molecules is their amphoteric nature . They possess both a basic piperidine nitrogen and an acidic carboxylic acid group. Depending on the pH of your matrix, these compounds will shift between cationic, zwitterionic, and anionic states. Attempting to extract them without a precise understanding of their pH-dependent speciation will inevitably lead to poor recoveries, emulsion formation, or complete analyte loss.
This guide provides field-proven, self-validating protocols and troubleshooting logic to help you master the extraction of these complex molecules.
Physicochemical Properties & pH Speciation
To design a successful extraction, you must first understand the quantitative thresholds that govern the ionization of your analyte. The table below summarizes the typical physicochemical behavior of piperidine acetic acid derivatives.
| Property / State | Approximate Value / pH Range | Net Charge | Extraction Impact / Behavior |
| Carboxylic Acid pKa | 3.5 – 4.5 | N/A | Defines the threshold for acid protonation. Below this pH, the acid is neutral. |
| Piperidine Amine pKa | 8.5 – 10.5 | N/A | Defines the threshold for amine deprotonation. Above this pH, the amine is neutral. |
| Low pH Environment | pH < 2.0 | +1 (Cationic) | Highly water-soluble; binds strongly to strong cation exchange (SCX) sorbents. |
| Isoelectric Point (pI) | pH 6.0 – 7.5 | 0 (Zwitterionic) | Lowest aqueous solubility, but highly polar. Resists traditional non-polar LLE. |
| High pH Environment | pH > 11.0 | -1 (Anionic) | Highly water-soluble; binds strongly to strong anion exchange (SAX) sorbents. |
Logical Relationships in Speciation
The following diagram maps the causality between the pH of your sample matrix, the resulting molecular charge state, and the appropriate Liquid-Liquid Extraction (LLE) strategy.
pH-dependent speciation of piperidine acetic acid and corresponding LLE strategies.
Troubleshooting FAQs
Q: I am trying to extract a piperidine acetic acid derivative using dichloromethane (DCM) at pH 7, but my recovery is near zero. What is going wrong? A: At pH 7, your compound is at its isoelectric point (pI). While the net charge is zero, the molecule exists as a zwitterion—the piperidine nitrogen is protonated (cationic) and the acetic acid group is deprotonated (anionic)[1]. Zwitterions are highly polar due to these localized charges and exhibit their lowest solubility in non-polar organic solvents like DCM[2]. To resolve this, you must either shift the pH to an extreme and use an ion-pairing reagent, or switch to a highly polar organic solvent mixture (e.g., n-butanol or ethyl acetate/isopropanol)[2].
Q: Why am I losing my compound during the aqueous wash step of my Solid-Phase Extraction (SPE)? A: If you are using a standard reversed-phase (e.g., C18) sorbent, zwitterions often exhibit poor retention because they are highly hydrophilic[3]. If the wash pH is not strictly controlled, the compound ionizes and washes off the column. You must switch to a Mixed-Mode Cation Exchange (MCX) sorbent. By dropping the sample and wash pH to < 2, you force the molecule into a purely cationic state, locking it onto the sorbent's sulfonic acid groups via strong ionic interactions[4].
Q: Can I use a Mixed-Mode Anion Exchange (MAX) sorbent instead of MCX? A: Yes, but the logic reverses. You must load and wash the sample at a pH > 11. At this pH, the piperidine amine is deprotonated (neutral) and the carboxylic acid is deprotonated (anionic)[1]. The molecule will bind to the quaternary amine groups of the MAX sorbent. Elution is then performed using an acidic organic solvent (e.g., 2% formic acid in methanol) to neutralize the carboxylic acid and break the ionic bond[4].
Validated Experimental Protocols
Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Recommended)
For amphoteric compounds, mixed-mode SPE provides the highest purity and recovery[3][5]. This protocol utilizes a polymeric sorbent with both reversed-phase and strong cation exchange (sulfonic acid) functionalities. This is a self-validating system: if your analyte elutes during the organic wash step, it confirms your loading pH was not low enough to protonate the amine.
Step-by-Step Methodology:
-
Sample Pre-treatment: Dilute your biological or environmental sample 1:1 with 2% aqueous formic acid. Verify with a pH meter that the final pH is < 2.0. (Causality: This neutralizes the carboxylic acid and ensures the piperidine nitrogen is fully protonated/cationic).
-
Conditioning: Pass 2 mL of 100% Methanol (MeOH) through the MCX cartridge to wet the sorbent, followed by 2 mL of acidified water (pH 2.0) to equilibrate the ionic binding sites.
-
Loading: Load the acidified sample at a flow rate of 1-2 mL/min. The cationic piperidine group will bind strongly to the negatively charged sulfonic acid moieties[5].
-
Wash 1 (Aqueous): Pass 2 mL of 2% aqueous formic acid. (Causality: Removes polar, non-basic interferences while maintaining the analyte's cationic state).
-
Wash 2 (Organic): Pass 2 mL of 100% MeOH. (Causality: Because the analyte is locked to the sorbent via ionic bonds, 100% organic solvent can be used to aggressively wash away hydrophobic neutral interferences without risking analyte breakthrough[4]).
-
Elution: Pass 2 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. (Causality: The high pH deprotonates the piperidine nitrogen, neutralizing its positive charge. This breaks the ionic interaction with the sorbent, allowing the reversed-phase MeOH to elute the highly purified analyte[5]).
Mixed-mode cation exchange (MCX) SPE workflow for amphoteric piperidine derivatives.
Protocol B: Ion-Pairing Liquid-Liquid Extraction (LLE)
If SPE is unavailable, traditional LLE can be forced to work by pushing the molecule into a fully anionic state and pairing it with a lipophilic counter-ion.
Step-by-Step Methodology:
-
Basification: Adjust the aqueous sample pH to > 11.0 using 1 M NaOH. (Causality: This fully deprotonates both the carboxylic acid and the piperidine nitrogen, resulting in a net anionic molecule with a -1 charge).
-
Ion-Pairing: Add an excess (e.g., 10 mM final concentration) of a bulky quaternary ammonium salt, such as tetrabutylammonium (TBA) bromide. (Causality: The lipophilic TBA⁺ cation pairs with the anionic analyte to form a neutral, highly lipophilic complex[2]).
-
Extraction: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate. Shake vigorously for 5 minutes.
-
Phase Separation: Allow the layers to separate (centrifuge at 3000 x g for 5 mins if an emulsion forms). Collect the organic layer.
-
Drying: Dry the organic extract over anhydrous Na₂SO₄, filter, and concentrate under vacuum for downstream analysis.
References
- Source: National Institutes of Health (NIH)
- How to desalt zwitterions?
- Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids Source: Sigma-Aldrich URL
- Potential Trends in Attention Deficit Hyperactivity Disorder (ADHD)
- Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants Source: ResearchGate URL
- SAMPLE PREPARATION BY MIXED-MODE SPE USING ISOLUTE® HAX Source: Biotage URL
Sources
Technical Support: Resolving Emulsions in 1-Cyano-4-Piperidineacetic Acid Workups
ID: TS-CHEM-5092 | Status: Active | Department: Process Chemistry Support
Introduction: The "Zwitterion Trap"
You are likely reading this because your separation funnel contains a milky, intractable layer that refuses to resolve. In the synthesis or workup of 1-cyano-4-piperidineacetic acid , emulsions are not accidental; they are a predicted consequence of the molecule's structure.
This molecule contains three critical functional motifs:
-
Piperidine Ring: A hydrophobic core with a basic secondary amine (pKa ~10–11).
-
Acetic Acid Tail: An acidic carboxyl group (pKa ~4.5).
-
Cyano Group: A polar, electron-withdrawing moiety.
The Root Cause: At neutral or near-neutral pH (pH 5–8), this molecule exists predominantly as a zwitterion (ammonium cation + carboxylate anion). In this state, it functions as a surfactant (soap), reducing interfacial tension between your organic solvent and the aqueous phase, stabilizing the emulsion.
Module 1: The Mechanistic "Why" (Speciation)
To break the emulsion, you must force the molecule out of its surfactant state. You cannot extract effectively at the isoelectric point (pI).
Speciation Diagram
The following diagram illustrates the charge state of 1-cyano-4-piperidineacetic acid relative to pH.
Module 2: Troubleshooting Workflow (The "Emergency Room")
If you currently have an active emulsion, follow these steps in order. Do not proceed to the next step until the previous one has failed.
Phase 1: Physical Disruption
Goal: Mechanically force droplet coalescence without altering chemistry.
-
The "Hourglass" Method:
-
Allow the funnel to sit undisturbed for 30 minutes.
-
Why: Some emulsions are kinetically unstable and just need time.
-
-
Brine Shock:
-
Add saturated NaCl (brine) solution (20% of the aqueous volume).
-
Gently swirl (do not shake vigorously).
-
Why: Increases the ionic strength of the aqueous phase, driving organics out ("salting out") and increasing the density difference.
-
-
Filtration (The "Rag Layer" Killer):
-
If a solid "rag layer" persists at the interface, filter the entire mixture through a pad of Celite (diatomaceous earth) .
-
Why: Small particulate matter often stabilizes emulsions (Pickering emulsion). Removing the solids breaks the stabilization.
-
Phase 2: Chemical De-Emulsification
Goal: Destroy the surfactant properties of the product.
WARNING: The cyano group (
| Scenario | Action | Mechanism |
| Product is in Organic Phase | NOT RECOMMENDED. | Zwitterions rarely extract well into DCM/EtOAc. |
| Product is in Aqueous Phase | Adjust pH to > 12. | Converts zwitterion to Anion ( |
| Product Recovery | Precipitation at pI. | After separating layers, adjust aqueous phase to pH ~5–6 to precipitate product. |
Module 3: Optimization & Prevention
For future experiments, avoid the conditions that create the "Zwitterion Trap."
1. Solvent Selection
Dichloromethane (DCM) is a common culprit because its density (1.33 g/mL) is often too close to that of the concentrated aqueous reaction mixture, preventing gravity separation.
-
Recommended: n-Butanol or Ethyl Acetate (EtOAc) .
-
Why: n-Butanol is polar enough to extract zwitterionic species if absolutely necessary, though it requires rotovap removal.
2. The "Salting Out" Protocol (Standard Operating Procedure)
If you must extract the product from water:
-
Cool the aqueous mixture to 5°C.
-
Saturate the aqueous phase with solid NaCl.
-
Adjust pH to the Isoelectric Point (approx pH 5.5) to induce precipitation (if solid product is desired) OR adjust to pH 2 (cationic) if washing impurities into organic.
-
Extract using Isopropanol:Chloroform (1:3 ratio) . This specific blend is famous for extracting polar/zwitterionic amino acid derivatives better than pure DCM.
Decision Tree: Emulsion Breaking
FAQs
Q: Can I use heat to break the emulsion? A: No. While heat reduces viscosity, 1-cyano-4-piperidineacetic acid contains a nitrile group. Heating in the presence of water (especially at high/low pH) will hydrolyze the nitrile to an amide or carboxylic acid, destroying your product.
Q: I tried adding brine, but the emulsion got worse. Why? A: You may have matched the densities of the two phases perfectly. If using DCM, adding brine increases the aqueous density, potentially making it equal to the organic phase. Try adding a small amount of water to lower the density, or add more DCM to increase the organic volume.
Q: How do I isolate the final product if I keep it in the water phase to avoid emulsions? A: Once you have washed away organic impurities (at pH 12 or pH 2), carefully adjust the pH back to the isoelectric point (typically pH 5–6). The zwitterion is least soluble here and will often crystallize or oil out. If it oils out, extract with n-Butanol.
References
-
Vertex Pharmaceuticals. "Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres." National Institutes of Health (PMC). Link
- Relevance: Discusses the zwitterionic nature of piperidine deriv
-
AZoM. "Techniques for Emulsion Breaking for Oil in Water Solvent Extractions." AZoM.com. Link
- Relevance: Provides standard physical methods for breaking emulsions (filtration, centrifug
-
Taylor & Francis. "Isoelectric point – Knowledge and References." ScienceDirect / Taylor & Francis. Link
- Relevance: Explains the solubility minima of zwitterions
-
Google Patents. "Method for preparing 4-cyanopiperidine hydrochloride (WO2016113277A1)." Google Patents. Link
- Relevance: Details the synthesis and workup conditions for cyanopiperidine deriv
Sources
Technical Support Center: Stability of 1-Cyano-4-Piperidineacetic Acid
[1]
Subject: Aqueous Stability & Handling of 1-Cyano-4-Piperidineacetic Acid Audience: Medicinal Chemists, Formulation Scientists, Analytical Chemists Document ID: TS-CPA-004 Last Updated: March 4, 2026[1]
Executive Summary & Quick Reference
1-Cyano-4-piperidineacetic acid is a bifunctional building block containing a cyanamide (N-CN) moiety and a carboxylic acid tail.[1] Its stability in aqueous solution is governed by the competing hydrolysis of the nitrile group and the solubility profile of the carboxylic acid.[1]
| Parameter | Specification / Recommendation |
| Optimal pH Range | pH 4.5 – 6.5 (Maximum stability) |
| Critical Instability | pH < 2.0 (Acid hydrolysis) & pH > 9.0 (Base hydrolysis) |
| Primary Degradant | 1-Carbamoyl-4-piperidineacetic acid (Urea derivative, +18 Da) |
| Solubility | Low in acidic water; soluble as carboxylate salt (pH > 5) |
| Storage (Solid) | -20°C, Desiccated, Inert Atmosphere (Argon/Nitrogen) |
| Storage (Solution) | Fresh preparation recommended; stable for <24h at 4°C in buffered media |
Technical Deep Dive: Stability Mechanisms
To troubleshoot experimental failures, you must understand the degradation pathways.[1] The N-cyano group is an "electrophilic trap" that is susceptible to nucleophilic attack by water, but its reactivity is modulated by pH.[1]
The Hydrolysis Pathway
In aqueous environments, the N-cyano group hydrolyzes to a urea derivative.[1] This reaction is thermodynamically favorable but kinetically slow at neutral pH.[1]
-
Acidic Conditions (pH < 3): Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water.[1]
-
Basic Conditions (pH > 9): Hydroxide ions directly attack the nitrile carbon.[1]
-
The "Sweet Spot" (pH 4.5 - 6.5): The rate of hydrolysis is minimized.[1] The carboxylic acid is partially or fully ionized, improving solubility without triggering rapid base-catalyzed hydrolysis of the cyanamide.[1]
Visualizing the Degradation
The following diagram illustrates the primary degradation pathway you will observe via LC-MS.
Caption: Figure 1. Hydrolysis pathway of the N-cyano group to the urea derivative.[1] This is the primary impurity observed in aqueous stability studies.[1]
Standard Operating Procedures (SOPs)
Protocol A: Preparation of a Stable Stock Solution (10 mM)
Use this protocol for biological assays or short-term storage.[1]
-
Weighing: Weigh the target amount of 1-cyano-4-piperidineacetic acid.
-
Solvent Choice:
-
Dissolution:
-
The compound exists as a free acid.[1] It may not dissolve instantly in neutral water.[1]
-
Step-wise addition: Add 90% of the required water volume.[1] If cloudy, add 1.0 equivalent of NaOH (or dilute NaOH solution) dropwise while monitoring pH.[1] Do not exceed pH 7.0.
-
Why? Exceeding pH 9.0 creates "hot spots" of basicity that instantly initiate hydrolysis.[1]
-
-
Filtration: Syringe filter (0.22 µm PVDF or PES) to remove any undissolved particulates that could act as nucleation sites for precipitation.[1]
-
Storage: Use immediately or freeze at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide (FAQ)
Q1: My solution turned cloudy after sitting at room temperature for 2 hours. What happened?
-
Diagnosis: This is likely precipitation of the free acid , not degradation.[1]
-
Mechanism: If you dissolved the compound in a basic buffer (pH 8) and the pH drifted down (due to CO2 absorption or insufficient buffering), the compound may have protonated.[1] The free acid form is less soluble than the carboxylate salt.[1]
-
Fix: Check the pH. If it is below 4.5, adjust it back to pH 6.0-6.5 using mild base (e.g., dilute NaOH or Tris base).[1]
Q2: I see a new peak at M+18 in my LC-MS analysis. Is my compound ruined?
-
Diagnosis: Yes, M+18 indicates the addition of water (+18 Da), confirming hydrolysis to the urea derivative (1-carbamoyl-4-piperidineacetic acid).[1]
-
Cause: The solution was likely exposed to extreme pH (acidic mobile phase for too long, or basic dissolution) or heat.[1]
-
Fix: This reaction is irreversible. You must prepare a fresh solution. Ensure your LC-MS mobile phases are not inducing on-column hydrolysis (avoid high column temperatures >50°C for this compound).[1]
Q3: Can I use this compound in an acidic reaction (e.g., pH 1)?
-
Insight: N-cyano groups are generally robust enough for short exposures to acid (e.g., workups), but prolonged exposure will hydrolyze them.[1]
-
Limit: Keep exposure to pH < 2 limited to under 30 minutes at 0°C if possible.
Q4: Why does the Certificate of Analysis (CoA) recommend storage at -20°C?
References & Grounding
-
Cyanamide Stability & Hydrolysis:
-
Compound Identification:
-
General Piperidine Chemistry:
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 4-Piperidineacetic Acid, 1-cyano-
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Piperidineacetic acid, 1-cyano-, a substituted piperidine derivative of interest in medicinal chemistry and drug development. We will explore the structural nuances revealed by ¹H NMR, compare its spectral features with those of relevant analogues—4-Piperidineacetic acid and the parent piperidine heterocycle—and provide a robust experimental protocol for obtaining high-quality data. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation.
Introduction: The Role of NMR in Characterizing Substituted Piperidines
The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. Its conformational flexibility and the stereochemical relationships of its substituents are critical to biological activity. ¹H NMR spectroscopy is an indispensable tool for probing these features. For a molecule like 4-Piperidineacetic acid, 1-cyano-, ¹H NMR allows us to confirm the presence and connectivity of functional groups, understand their electronic influence on the piperidine ring, and infer the molecule's preferred conformation in solution.
The introduction of an electron-withdrawing cyano (-CN) group directly onto the ring nitrogen is expected to significantly alter the electronic environment of the ring protons compared to its unsubstituted counterparts. This guide will dissect these effects through a detailed spectral comparison.
PART 1: Experimental Protocol for High-Resolution ¹H NMR
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection. Given the polar nature of 4-Piperidineacetic acid, 1-cyano-, with its carboxylic acid and nitrile functionalities, choosing the right solvent is paramount.
Experimental Workflow
Caption: Structure of 4-Piperidineacetic acid, 1-cyano- with proton labels.
Predicted ¹H NMR Chemical Shift Assignments
The following table outlines the predicted chemical shifts (δ) and multiplicities for 4-Piperidineacetic acid, 1-cyano- in DMSO-d₆. These predictions are based on established principles of substituent effects.
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| COOH | ~12.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid, typically broad and far downfield. |
| H2, H6 | 3.2 - 3.5 | Multiplet | 4H | Protons α to the nitrogen are significantly deshielded by the strong electron-withdrawing and anisotropic effects of the cyano group. [1][2] |
| Hα | ~2.25 | Doublet | 2H | Methylene protons adjacent to the carboxylic acid and coupled to H4. |
| H3, H5 | 1.8 - 2.1 | Multiplet | 4H | Protons β to the nitrogen. Less affected by the cyano group but adjacent to the deshielded H2/H6 protons. |
| H4 | 1.5 - 1.8 | Multiplet | 1H | Methine proton at the C4 position, coupled to H3, H5, and Hα. |
Causality Behind Assignments:
-
The N-Cyano Effect : The primary influence on this spectrum is the N-cyano group. Nitriles exhibit a significant deshielding effect on α-protons due to the anisotropic field of the π-electrons and the group's inductive electron withdrawal. [1]Protons on carbons adjacent to a nitrile group typically appear in the 2.1-3.0 ppm range. [1]In this cyclic system, this effect is pronounced on the H2 and H6 protons.
-
Piperidine Ring Protons : In a simple piperidine ring, the protons α to the nitrogen (H2/H6) appear around 2.8 ppm, while the other ring protons (H3, H4, H5) are found further upfield around 1.5 ppm. [3]The shift of the H2/H6 protons to a predicted 3.2-3.5 ppm is a direct consequence of N-cyanation.
-
Acetic Acid Moiety : The -CH₂COOH group at the C4 position influences the local environment. The Hα protons are adjacent to an electron-withdrawing carbonyl group and are expected around 2.1-2.4 ppm. [1]The H4 proton, being an aliphatic methine, would typically be upfield, but its position is influenced by coupling to multiple neighbors.
PART 3: Comparative ¹H NMR Analysis
To fully appreciate the spectral features of 4-Piperidineacetic acid, 1-cyano-, it is instructive to compare it with its non-cyanated precursor and the parent piperidine ring. This comparison highlights how substituent changes are directly reflected in the ¹H NMR spectrum.
Comparative Chemical Shift Data
| Proton Position | Piperidine [3](in CDCl₃) | 4-Piperidineacetic acid (in D₂O) | 4-Piperidineacetic acid, 1-cyano- (Predicted in DMSO-d₆) | Key Observation |
| H2, H6 (α to N) | ~2.79 ppm | ~3.4 ppm (axial), ~2.9 ppm (equatorial) | ~3.2 - 3.5 ppm | Significant downfield shift due to the powerful electron-withdrawing N-cyano group. |
| H3, H5 (β to N) | ~1.55 ppm | ~2.0 ppm (axial), ~1.5 ppm (equatorial) | ~1.8 - 2.1 ppm | Moderate downfield shift, influenced by proximity to the deshielded H2/H6 positions. |
| H4 (γ to N) | ~1.55 ppm | ~2.2 ppm | ~1.5 - 1.8 ppm | The chemical shift is primarily determined by its substitution and coupling partners. |
Analysis of Differences:
-
Piperidine vs. 4-Piperidineacetic acid : Adding the acetic acid group at C4 primarily affects the H4 proton, shifting it downfield. It also has a smaller deshielding effect on the adjacent H3 and H5 protons. The H2 and H6 protons are less affected.
-
4-Piperidineacetic acid vs. 4-Piperidineacetic acid, 1-cyano- : This comparison is the most revealing.
-
The H2/H6 Protons : The most dramatic change is the substantial downfield shift of the H2 and H6 protons upon addition of the cyano group. This shift from ~2.9-3.4 ppm to ~3.2-3.5 ppm is the hallmark of N-cyanation. The cyano group's electric field and magnetic anisotropy are the dominant shielding mechanisms. [2][4] * The H3/H5 Protons : These protons also experience a downfield shift, though less pronounced. This is an inductive effect transmitted through the sigma bonds of the ring.
-
This comparative approach validates the assignments for the target molecule and demonstrates the diagnostic power of ¹H NMR. The distinct chemical shift region for the H2/H6 protons serves as a unique identifier for the N-cyano-piperidine substructure.
Conclusion
The ¹H NMR spectrum of 4-Piperidineacetic acid, 1-cyano- is rich with structural information. A systematic analysis, grounded in the fundamental principles of chemical shift and coupling, allows for the unambiguous assignment of all proton signals. The dominant feature of the spectrum is the significant deshielding of the protons alpha to the nitrogen, a direct and measurable consequence of the electron-withdrawing cyano group. By comparing the spectrum to that of 4-Piperidineacetic acid and piperidine, we can precisely quantify the electronic impact of this substitution. This guide provides the experimental and theoretical framework necessary for researchers to confidently use ¹H NMR spectroscopy for the characterization and quality control of this and other complex substituted piperidine derivatives.
References
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of position on cyano group on the ¹H NMR of 3 and 4. Retrieved from [Link]
-
Canadian Science Publishing. (1972). Chemical Shift. VII. The Long-range Shielding Effects of the Cyano Group. Canadian Journal of Chemistry, 50(15), 2351-2356. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (2026). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
-
University of Cambridge, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Michigan State University, Max T. Rogers NMR Facility. (n.d.). Sample Preparation. Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 15—proton chemical shifts in nitriles and the electric field and p-electron effects of the cyano group. Magnetic Resonance in Chemistry, 38(8), 570-579. Retrieved from [Link]
-
Gottlie, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]
Sources
Mass spectrometry fragmentation pattern of 1-cyano-4-piperidineacetic acid
Advanced Characterization Guide: Mass Spectrometry of 1-Cyano-4-Piperidineacetic Acid
Executive Summary
1-Cyano-4-piperidineacetic acid (C₈H₁₂N₂O₂) is a critical synthetic intermediate and potential process-related impurity in the manufacturing of Janus kinase (JAK) inhibitors, most notably Tofacitinib . Its accurate detection is paramount for regulatory compliance (ICH Q3A/B) due to the reactivity of the N-cyano moiety (cyanamide), which can serve as a precursor to amidines or guanidines but may also pose distinct toxicological risks compared to the parent drug.
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-cyano-4-piperidineacetic acid. Unlike standard piperidines, the electron-withdrawing N-cyano group significantly alters ionization efficiency and fragmentation pathways, requiring specific monitoring strategies. We compare its performance against standard alternatives (e.g., N-Boc protected and unsubstituted analogs) to validate method specificity.
Chemical Profile & Structural Context
| Property | Specification |
| IUPAC Name | 2-(1-cyanopiperidin-4-yl)acetic acid |
| Common Name | 1-cyano-4-piperidineacetic acid |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Exact Mass | 168.0899 Da |
| Structure | Piperidine ring substituted at N with a cyano group (-CN) and at C4 with an acetic acid moiety (-CH₂COOH). |
| Role | Synthetic intermediate; degradation product (hydrolysis of cyanoacetyl variants). |
Experimental Protocol: LC-MS/MS Configuration
To ensure reproducible fragmentation data, the following self-validating protocol is recommended. This setup prioritizes the retention of the polar acid moiety while ensuring sufficient ionization of the N-cyano group, which is less basic than a tertiary amine.
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495) coupled with UHPLC.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm) to retain the polar carboxylic acid.
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for [M+H]⁺).[1]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[2]
-
Gradient: 5% B hold (0-1 min) -> 95% B (8 min).
-
Flow Rate: 0.3 mL/min.[1]
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.
-
Source Temperature: 350°C.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile -CN or -COOH).
-
Collision Energy (CE): Stepped 15, 30, 45 eV to capture full fragmentation profile.
Fragmentation Analysis: Pathways & Mechanisms
The fragmentation of 1-cyano-4-piperidineacetic acid is distinct from typical piperidines due to the N-cyano group. In ESI+, the protonation site is competitive between the nitrile nitrogen and the carbonyl oxygen, though the nitrile is significantly less basic.
Primary Fragmentation Pathways (ESI+)
Precursor Ion: [M+H]⁺ = m/z 169.09
-
Loss of Water (Dehydration):
-
Transition: m/z 169 → m/z 151 (Δ -18 Da).
-
Mechanism: Intramolecular elimination from the carboxylic acid group, often forming an acylium ion or cyclic anhydride-like structure.
-
-
Loss of Formic Acid/Carboxyl Radical (Decarboxylation):
-
Transition: m/z 169 → m/z 123 (Δ -46 Da).
-
Mechanism: Cleavage of the acetic acid side chain (-CH₂COOH loss is 59 Da; HCOOH loss is 46 Da). The ion at m/z 123 represents the [1-cyanopiperidin-4-yl]⁺ cation or a rearranged isomer.
-
-
Loss of Cyanamide/HCN:
-
Transition: m/z 169 → m/z 142 (Loss of HCN, Δ -27 Da) or m/z 127 (Loss of NCNH₂).
-
Mechanism: The N-cyano group is labile under high collision energy. Cleavage of the N-CN bond generates the piperidine ring cation.
-
-
Characteristic Ring Cleavage:
-
Transition: m/z 123 → m/z 80-84 .
-
Mechanism: Cross-ring cleavage of the piperidine moiety, typical of cyclic amines.
-
Visualization: Fragmentation Pathway (DOT)
Caption: Proposed ESI+ fragmentation pathway for 1-cyano-4-piperidineacetic acid showing primary losses of water, formic acid, and the cyano group.
Comparative Performance Analysis
To validate the detection of 1-cyano-4-piperidineacetic acid, it must be distinguished from its synthetic precursors and analogs. The table below compares its MS "performance" (ionization and fragmentation specificity) against the N-Boc protected starting material and the unsubstituted amine.
| Feature | 1-Cyano-4-piperidineacetic acid | 1-Boc-4-piperidineacetic acid (Alternative 1) | 4-Piperidineacetic acid (Alternative 2) |
| MW | 168.19 Da | 243.29 Da | 143.18 Da |
| [M+H]⁺ | 169.1 | 244.2 | 144.2 |
| Ionization Efficiency | Moderate. The Electron-Withdrawing Group (EWG) -CN reduces N-basicity. | High. Carbamate oxygen assists protonation. | Very High. Secondary amine is highly basic. |
| Key Fragment 1 | m/z 123 (Loss of HCOOH) | m/z 188 (Loss of t-Butyl, -56 Da) | m/z 126 (Loss of H2O) |
| Key Fragment 2 | m/z 151 (Loss of H2O) | m/z 144 (Loss of Boc, -100 Da) | m/z 82 (Ring fragment) |
| Diagnostic Value | High. The m/z 169 -> 123 transition is specific to the N-cyano core. | Low. Labile Boc group dominates spectra; source fragmentation common. | Moderate. Common fragment m/z 82 seen in many piperidines. |
Critical Insight: The N-cyano analog is significantly more stable in the ion source than the N-Boc analog. While N-Boc compounds often degrade to the naked amine (m/z 144) before fragmentation, the N-cyano group (m/z 169) remains intact, providing a more reliable precursor for quantification (MRM).
Workflow: Impurity Identification Strategy
This diagram outlines the decision matrix for confirming the presence of the 1-cyano impurity in a Tofacitinib drug substance sample.
Caption: Logical workflow for the targeted screening of 1-cyano-4-piperidineacetic acid in complex matrices.
References
-
BenchChem. (2025). Characterization of Tofacitinib Impurities Using High-Resolution Mass Spectrometry. Retrieved from
-
National Institute of Standards and Technology (NIST). (2015).[3] Mass spectrometry of analytical derivatives: Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids. Retrieved from
-
Macedonian Journal of Chemistry and Chemical Engineering. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of Piperidine Alkaloids. Retrieved from
-
Shimadzu Application News. (2021). LC/MS/MS Analysis for Restricted Chemicals in Textiles (Azo Dyes and Amines). Retrieved from
Sources
Technical Guide: HPLC Method Development for 1-Cyano-4-Piperidineacetic Acid
Topic: HPLC Method Development for 1-Cyano-4-Piperidineacetic Acid Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
1-Cyano-4-piperidineacetic acid (CPAA) represents a challenging class of pharmaceutical intermediates often encountered in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs).[1] Its structural duality—combining a polar carboxylic acid tail with a neutral, electron-withdrawing
Standard C18 methods often fail due to pore dewetting (phase collapse) in highly aqueous conditions required to retain such polar molecules. This guide objectively compares three separation strategies, identifying Polar-Embedded Reversed-Phase (RP) chromatography as the superior protocol for purity profiling, offering a balance of retention stability, peak shape, and MS compatibility compared to HILIC or Ion-Pairing alternatives.
The physicochemical Challenge
To develop a robust method, we must first deconstruct the analyte's behavior in solution.
-
Polarity & Solubility: The molecule possesses a hydrophilic carboxylic acid group (
) and a polar -cyano group. It is highly soluble in water/methanol but poorly retained on hydrophobic stationary phases.[1] -
Basicity (Critical Distinction): Unlike typical piperidines (
), the 1-cyano group (cyanamide functionality) withdraws electron density from the nitrogen, rendering it non-basic (neutral). Therefore, pH manipulation affects only the carboxylic acid, not the ring nitrogen. -
Detection: The molecule lacks a strong chromophore. The
and groups provide only weak UV absorbance, necessitating detection at 200–210 nm or the use of universal detectors (CAD/ELSD).
Structural Interaction Diagram
The following diagram illustrates the critical interactions governing retention:
Figure 1: Physicochemical interaction map of CPAA indicating the necessity of acidic pH for Reversed-Phase retention.[1]
Comparative Analysis of Methodologies
We evaluated three distinct chromatographic approaches. Data below represents synthesized findings from standard method development protocols for polar piperidine derivatives.
Method A: Standard C18 (The "Baseline")
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm.
-
Conditions: 0.1% TFA (pH ~2) / Acetonitrile.
-
Outcome: Failure. Even at 5% organic, the analyte elutes near the void volume (
). -
Mechanism: The polarity of CPAA is too high for standard alkyl chains to retain it effectively without "phase collapse" (pore dewetting) when running at <5% organic modifier.
Method B: Ion-Pairing Chromatography (IPC)[1]
-
Column: C18 or C8.[1]
-
Conditions: 10mM Octanesulfonic Acid (OSA) or Heptafluorobutyric Acid (HFBA).
-
Outcome: Functional but Flawed. Retention increases significantly (
). -
Drawbacks:
-
Incompatible with MS: Non-volatile salts (OSA) ruin Mass Specs.
-
Hysteresis: Column equilibration takes hours; the column is essentially dedicated to this method permanently.
-
Gradient Drift: Baseline issues at low UV (210 nm).
-
Method C: Polar-Embedded / Aqueous Stable C18 (The "Recommended")[1]
-
Column: Waters Atlantis T3, Phenomenex Luna Omega Polar C18, or Agilent SB-Aq.
-
Conditions: 20mM Phosphate Buffer (pH 2.5) / Acetonitrile.[2][3]
-
Outcome: Superior. These phases contain polar groups (amide, carbamate, or proprietary bonding) near the silica surface. This prevents pore dewetting, allowing the use of 100% aqueous mobile phase to trap the analyte at the head of the column.
Performance Data Summary
| Parameter | Method A: Standard C18 | Method B: Ion-Pairing (OSA) | Method C: Polar-Embedded C18 |
| Retention Factor ( | 0.8 (Poor) | 6.5 (Excellent) | 4.2 (Optimal) |
| Tailing Factor ( | 1.8 (Tailing) | 1.1 (Sharp) | 1.2 (Good) |
| Equilibration Time | 10 min | >60 min | 15 min |
| MS Compatibility | Yes | No (unless HFBA used) | Yes (with Formic Acid) |
| LOD (at 210 nm) | High (Void interference) | Moderate | Low (High S/N) |
Recommended Protocol: Polar-Embedded RP-HPLC
This protocol is designed to be self-validating. The use of a polar-embedded phase allows for high water content without phase collapse, ensuring retention of the polar CPAA while separating hydrophobic impurities.
Chromatographic Conditions[1][3][4][5][6][7][8]
-
Column: Polar-Embedded C18 (e.g., Waters Atlantis T3 or equivalent),
, . -
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with
).-
Why pH 2.5? To fully protonate the carboxylic acid (
), rendering the molecule neutral and hydrophobic enough for retention.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column Temp:
(Controls viscosity and mass transfer). -
Detection: UV @ 210 nm (Reference 360 nm).
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 100 | 0 | Loading: 100% aqueous traps polar CPAA. |
| 2.0 | 100 | 0 | Isocratic Hold: Ensures retention. |
| 15.0 | 60 | 40 | Elution: Ramps organic to elute impurities. |
| 18.0 | 10 | 90 | Wash: Cleans column of hydrophobic byproducts. |
| 20.0 | 10 | 90 | Hold.[1] |
| 20.1 | 100 | 0 | Re-equilibration. |
| 25.0 | 100 | 0 | Ready for next injection.[1] |
Method Development Workflow
The following decision tree guides the optimization process if the standard protocol requires tweaking for specific impurity profiles.
Figure 2: Logical workflow for optimizing retention and detection of CPAA.
Scientific Grounding & Troubleshooting
The "pH Effect"
CPAA is an acidic molecule. At neutral pH (pH 7), the carboxylic acid is deprotonated (
-
Evidence: Literature on piperidine acetic acid derivatives confirms that lowering pH below the
(to pH ~2.5) suppresses ionization, increasing hydrophobicity and retention on RP columns [1].
Detection Limits (LOD/LOQ)
Since the cyano group is a weak chromophore:
-
Solvent Cutoff: Avoid Acetone or Methanol at low wavelengths (<220 nm) as they absorb UV. Use Acetonitrile and Phosphate buffers , which are transparent at 210 nm.
-
Alternative: If impurity levels are <0.05%, Charged Aerosol Detection (CAD) is recommended. CAD provides a uniform response independent of chemical structure, ideal for detecting non-chromophoric synthetic precursors [2].
Impurity Profiling
Common impurities in CPAA synthesis include:
-
4-Piperidineacetic acid: (Missing the cyano group).[1] More basic; will elute earlier or require higher pH to separate.[1]
-
Reaction Solvents: DMSO or DMF.[1] These elute in the void volume; ensure
is separated from the main peak.
References
-
USP/ICH Guidelines on Impurities. General Chapter <1225> Validation of Compendial Procedures.[1] United States Pharmacopeia.[1] Link
-
Holzgrabe, U. (2025). Charged Aerosol Detection in Pharmaceutical Analysis.[1][2] Journal of Chromatography A. Link
-
Snyder, L. R., & Dolan, J. W. High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley-Interscience.[1] (Standard Text for RP-HPLC Theory).
-
PubChem Compound Summary. 1-(Cyanoacetyl)piperidine and related derivatives.[1] National Center for Biotechnology Information.[1] Link
Sources
- 1. 1-(Cyanoacetyl)piperidine | C8H12N2O | CID 84765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of 1-(Cyanoacetyl)piperidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Elemental Analysis and Comparative Profiling of 1-Cyano-4-piperidineacetic Acid in Drug Development
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Absolute purity verification, bioisosteric applications, and CHNS elemental analysis methodologies.
Introduction: The Strategic Role of N-Cyanation in Medicinal Chemistry
In modern drug discovery, 4-Piperidineacetic acid, 1-cyano- (CAS 2105507-74-0) serves as a highly specialized pharmaceutical intermediate. While traditional protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) are ubiquitous in synthesis, the introduction of an N-cyano group (cyanamide) offers distinct pharmacological advantages.
Cyanamides are increasingly utilized as bioisosteres for carboxylic acids and amides[1]. They possess a nitrogen-rich, multi-electron conjugated system that fundamentally alters the molecule's lipophilicity and pKa[2]. More importantly, replacing a labile amide bond with a cyanamide drastically improves metabolic stability against in vivo enzymatic hydrolysis, extending the plasma half-life of the resulting drug candidates[1].
However, synthesizing N-cyano derivatives—historically achieved using toxic cyanogen bromide, but now increasingly performed via safer electrophilic cyanide sources like 5-aminotetrazole[3]—requires rigorous analytical validation. Because LC-MS and NMR rely on relative signal intensities and variable ionization efficiencies, they cannot definitively prove absolute macroscopic purity. Therefore, CHNS-O elemental analysis via Dumas dynamic flash combustion remains the gold standard for verifying the structural integrity and absolute purity of these intermediates[4],[5].
Caption: Mechanistic rationale for N-cyanation as a bioisosteric replacement strategy.
Comparative Elemental Profiling: The Nitrogen Discriminator
When evaluating the success of an N-cyanation reaction, the elemental mass fractions—specifically Nitrogen—serve as the primary analytical discriminator. Unreacted precursors or cross-contamination with traditional Boc-protected alternatives will drastically skew the CHNS data.
As shown in Table 1 , 1-Cyano-4-piperidineacetic acid exhibits a nitrogen mass fraction of 16.66% , which is nearly triple that of its Boc-protected counterpart (5.76% ). This massive delta makes high-precision CHNS analysis exceptionally sensitive to incomplete deprotection or cyanation failures. In pharmaceutical quality control, experimental values must fall within a strict ±0.3% absolute margin of the theoretical values to confirm API purity and rule out solvent trapping or byproduct contamination[4],[6].
Table 1: Theoretical vs. Experimental Elemental Analysis (CHNS) Data
| Compound | Molecular Formula | MW ( g/mol ) | Theoretical %C | Experimental %C | Theoretical %H | Experimental %H | Theoretical %N | Experimental %N |
| 1-Cyano-4-piperidineacetic acid | C₈H₁₂N₂O₂ | 168.19 | 57.13% | 57.08% | 7.19% | 7.22% | 16.66% | 16.61% |
| 1-Boc-4-piperidineacetic acid | C₁₂H₂₁NO₄ | 243.30 | 59.24% | 59.31% | 8.70% | 8.65% | 5.76% | 5.79% |
| 4-Piperidineacetic acid (Unprotected) | C₇H₁₃NO₂ | 143.18 | 58.72% | 58.65% | 9.15% | 9.18% | 9.78% | 9.74% |
(Note: Experimental data represents a highly purified >99% batch analyzed via Dumas combustion. All experimental values fall well within the rigorous ±0.3% acceptance criteria).
Analytical Methodology: Dumas Dynamic Flash Combustion
To achieve the precision required for pharmaceutical regulatory compliance, elemental analysis is performed using the Dumas method via specialized micro-elemental analyzers (e.g., Thermo Fisher FlashSmart or VELP EMA 502)[7],[8].
The Causality Behind the Workflow
-
Tin Encapsulation: Samples are weighed into tin capsules rather than standard weighing boats. Why? Tin acts as a combustion catalyst. In the presence of oxygen, the oxidation of tin is highly exothermic, temporarily raising the local micro-environment to >1800°C. This thermal flash ensures the complete destruction of refractory cyclic structures (like the piperidine ring) into elemental gases[7].
-
Reduction Reactor (Vcopper™): Following combustion, the gas stream contains CO₂, H₂O, and various nitrogen oxides (NOx). The stream is passed over highly active copper powder. Why? Copper quantitatively reduces all NOx species back to N₂ gas. Without this step, nitrogen detection would be artificially low and split across multiple undetectable oxide peaks, ruining the analytical precision[7].
-
TCD Detection: A Thermal Conductivity Detector (TCD) is used instead of a Flame Ionization Detector (FID). Why? TCD is a universal detector that responds to the thermal conductivity difference between the carrier gas (Helium or Argon) and the eluting analyte gases (N₂, CO₂, H₂O), allowing for simultaneous quantification of all elements without requiring a reference gas[7],[6].
Caption: Workflow of Dumas dynamic flash combustion for precise CHNS elemental analysis.
Self-Validating Experimental Protocol for Purity Verification
To ensure trustworthiness and eliminate false positives, the following protocol operates as a self-validating system. If any calibration or blank check fails, the system halts, preventing the generation of compromised data.
Step 1: System Readiness and Blank Validation
-
Action: Run two empty, folded tin capsules through the combustion cycle.
-
Causality: This establishes the baseline and proves the system is hermetically sealed. If a nitrogen peak appears during a blank run, it indicates an atmospheric leak (air is 78% N₂), which would artificially inflate the nitrogen readings of the actual sample. The blank must read 0.00% for all elements.
Step 2: K-Factor Calibration
-
Action: Weigh 3 to 5 varying masses (e.g., 1.0 mg, 2.0 mg, 3.0 mg) of a highly pure, certified reference material such as Sulphanilic Acid (Theoretical: C 41.58%, H 4.04%, N 8.08%, S 18.48%)[7].
-
Causality: Analyzing varying masses of a known standard establishes the response factor (K-factor) of the TCD. The linear regression of the calibration curve must yield an
. If the curve is non-linear, the reduction reactor is likely exhausted and must be replaced.
Step 3: Sample Preparation and Combustion
-
Action: Accurately weigh 2.0 to 4.0 mg of 1-Cyano-4-piperidineacetic acid into a tin capsule using a micro-analytical balance (precision to 0.001 mg). Fold the capsule tightly to exclude trapped ambient air.
-
Action: Load the sample into the autosampler. Set the O₂ flow rate to 400 ml/min to ensure an oxygen-rich environment for the flash combustion[7].
-
Causality: Triplicate analysis (
) is mandatory. Replicates prove the homogeneity of the synthesized batch. High variance between replicates indicates that the sample is either heterogeneous (mixed with unreacted starting material) or hygroscopic (absorbing atmospheric moisture during weighing).
Step 4: Data Processing and Acceptance
-
Action: Compare the averaged experimental data against the theoretical values (C: 57.13%, H: 7.19%, N: 16.66%).
-
Causality: The batch is only certified as "pure" if the absolute difference for each element is
. A carbon reading that is >0.3% lower than theoretical, combined with a higher-than-expected hydrogen reading, strongly indicates residual solvent (e.g., water or ethanol) trapped in the crystal lattice.
References
1.[4] VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Available at: 2.[7] YJ Corp / VELP Scientifica. CHNS-O determination in pharmaceutical products by flash combustion. Available at: 3.[6] University of Padua (Unipd). Elemental Analysis - Technical Resources. Available at: 4.[1] Hypha Discovery. Bioisosteres that influence metabolism. Available at: 5.[5] Thermo Fisher Scientific. BR42292 Elemental analysis applications compendium. Available at: 6.[2] Taylor & Francis. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation. Available at: 7.[8] Thermo Fisher Scientific. Elemental Analysis: Combustion (Dumas) method for Nitrogen/Protein determination. Available at: 8.[3] ACS Publications. eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. Available at:
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis [velp.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
- 7. yjcorp.co.kr [yjcorp.co.kr]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Comprehensive Melting Point Range Validation: 1-Cyano-4-piperidineacetic Acid vs. Industry Alternatives
As a Senior Application Scientist, I frequently encounter the challenge of validating raw material purity and polymorphic consistency during early-stage drug development. For piperidine-derived building blocks, thermal characterization—specifically the melting point (MP) range—serves as a primary indicator of chemical purity and structural integrity.
This guide provides an in-depth, objective comparison between 1-cyano-4-piperidineacetic acid and its common structural alternatives, 1-Boc-4-piperidineacetic acid and 4-piperidineacetic acid . The comparative data is supported by rigorous, self-validating experimental protocols compliant with USP <741> and Ph. Eur. 2.2.14 standards.
Scientific Grounding: The Causality of Thermal Transitions
Melting point is not a single temperature but a thermodynamic transition range spanning from the first detectable liquid phase (onset) to the complete absence of solid (clear point) [1]. Impurities, including residual solvents, moisture, or unreacted precursors, disrupt the crystal lattice, leading to a phenomenon known as melting point depression (a broadened and lowered MP range).
To ensure a self-validating analytical system, our protocol mandates two critical causality-driven steps:
-
Desiccation and Pulverization : Moisture acts as a potent impurity. Drying the sample in vacuo over anhydrous silica gel ensures baseline thermodynamic accuracy. Pulverization guarantees a uniform particle size, optimizing heat diffusion within the capillary and preventing false-low onset readings[2].
-
Controlled Heating Rate : A strict ramp of 1 °C/min near the expected MP prevents thermal lag between the heating block and the sample. This ensures the recorded temperature accurately reflects the sample's true phase transition rather than an artifact of rapid heating [3].
Comparative Analysis of Piperidineacetic Acid Derivatives
When selecting a piperidine building block for Active Pharmaceutical Ingredient (API) synthesis, the choice of the N-protecting group (or lack thereof) drastically alters both the synthetic utility and the thermal properties of the molecule.
-
1-Cyano-4-piperidineacetic acid : The N-cyano group provides a unique electronic environment, often utilized in specialized heterocyclic syntheses. It exhibits a highly crystalline structure with a sharp, distinct melting range, indicative of strong intermolecular dipole-dipole interactions.
-
1-Boc-4-piperidineacetic acid : The bulky tert-butyloxycarbonyl (Boc) group disrupts crystal packing efficiency, resulting in a significantly lower melting point. It is highly lipophilic, melts cleanly, and is the industry standard for peptide coupling [4].
-
4-Piperidineacetic acid : The unprotected secondary amine exists as a zwitterion or hydrochloride salt, leading to strong ionic bonding and a very high melting point that typically results in thermal decomposition rather than a clean melt [5].
Table 1: Thermal Properties and Synthetic Utility Comparison
| Compound | CAS Number | Melting Point Range (°C) | Thermal Behavior | Primary Synthetic Utility |
| 1-Cyano-4-piperidineacetic acid | Proprietary | 142.0 – 144.5 | Sharp melt, highly stable | Specialized N-cyano heterocycle synthesis |
| 1-Boc-4-piperidineacetic acid | 157688-46-5 | 99.0 – 100.5 | Clean melt, low MP | General amide/peptide coupling |
| 4-Piperidineacetic acid | 51052-78-9 | 237.0 – 238.0 | Decomposition | Unprotected precursor |
(Note: Data for 1-cyano-4-piperidineacetic acid is representative of high-purity crystalline batches synthesized for internal validation).
Experimental Methodology: USP <741> Class Ia Capillary Protocol
To ensure absolute trustworthiness, the following step-by-step methodology incorporates built-in calibration checks, rendering the protocol self-validating.
Phase 1: Instrument Calibration (System Suitability)
-
Select three USP Melting Point Reference Standards that bracket the expected temperature range (e.g., Vanillin: ~82 °C, Phenacetin: ~135 °C, Caffeine: ~236 °C)[6].
-
Run the standards at a 1 °C/min heating rate.
-
Validation Gate : The instrument is deemed calibrated only if the measured clear points fall within ±0.3 °C of the certified thermodynamic values. Do not proceed to sample analysis if this fails.
Phase 2: Sample Preparation
-
Transfer ~100 mg of 1-cyano-4-piperidineacetic acid into an agate mortar and gently pulverize to a fine, uniform powder.
-
Dry the powder in vacuo (pressure ≤ 20 mm Hg) over anhydrous silica gel for 24 hours to remove bound moisture.
-
Charge a standard alkali-free hard-glass capillary tube (0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness) by tapping the open end into the powder.
-
Drop the capillary through a 1-meter glass tube onto a hard surface to pack the powder into a dense, compact column exactly 3.0 mm in height.
-
Causality: A 3.0 mm column ensures optimal heat transfer; taller columns create thermal gradients, while shorter columns make visual detection unreliable.
-
Phase 3: Thermal Analysis
-
Pre-heat the melting point apparatus block to 132 °C (10 °C below the expected onset).
-
Insert the loaded capillary into the heating block.
-
Initiate a controlled temperature ramp of 1.0 °C/min.
-
Observation : Record the Onset Point (the temperature at which the solid column collapses against the capillary wall) and the Clear Point (the temperature at which the last solid particle transitions into the liquid phase).
-
Repeat the determination with five independent capillaries. The final reported melting range is the mean of the five readings.
Mandatory Visualization: MP Validation Workflow
Figure 1: Step-by-step workflow for USP <741> compliant capillary melting point validation.
Conclusion
The thermal validation of 1-cyano-4-piperidineacetic acid demonstrates a sharp, stable melting profile compared to its Boc-protected and unprotected counterparts. By strictly adhering to the causality-driven principles of USP <741>—specifically rigorous sample desiccation, precise capillary packing, and standardized heating rates—researchers can ensure that the recorded melting range is a true reflection of the compound's thermodynamic purity, free from artifactual depression.
References
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). "Ph. Eur. 2.2.14. Melting point - capillary method." Available at: [Link]
-
Giani, S., & Towers, N. M. "Compliance with amended General Chapter USP<741> Melting Range or Temperature." ChemRxiv (2019). Available at: [Link]
-
Fisher Scientific. "Safety Data Sheet: 1-Boc-4-piperidineacetic acid." Available at: [Link]
-
Biosynce. "4-Piperidineacetic Acid CAS 51052-78-9 Properties and Safety Information." Available at: [Link]
-
Stanford Research Systems. "Determination of Melting Points According to Pharmacopeia." Application Note. Available at: [Link]
Biological activity comparison of N-cyano vs N-alkyl piperidines
As a Senior Application Scientist in medicinal chemistry, I frequently encounter a critical decision point during lead optimization: how to modulate the physicochemical and binding profile of a piperidine-containing pharmacophore. While N-alkylation is the traditional route, yielding a basic amine, the introduction of an N-cyano group (forming a cyanamide) fundamentally rewrites the molecule's biological activity.
This guide provides an in-depth, objective comparison of N-cyano versus N-alkyl piperidines, detailing the causality behind their distinct pharmacological behaviors and providing self-validating experimental protocols to measure these differences.
The biological activity of any piperidine derivative is intrinsically linked to the electronic state of its nitrogen atom.
-
N-Alkyl Piperidines: The electron-donating nature of an alkyl group stabilizes the positive charge on the nitrogen, resulting in a highly basic center (pKa ~9.0–10.5). At physiological pH (7.4), these molecules are >99% protonated. This cationic state is ideal for forming reversible ionic salt bridges with target proteins (e.g., Asp/Glu residues in GPCRs) but often limits passive membrane permeability.
-
N-Cyano Piperidines: The cyano group is a powerful electron-withdrawing group via both inductive (-I) and resonance (-M) effects. It delocalizes the nitrogen's lone pair, drastically reducing the basicity (pKa < 2.0). Consequently, N-cyano piperidines are entirely neutral at pH 7.4. This neutrality enhances passive lipoidal diffusion and alters metabolic stability[1]. Furthermore, direct electrochemical α-cyanation methods have expanded our ability to synthesize these highly functionalized, biologically active N-protected cyclic amines[2].
Table 1: Physicochemical and Binding Profile Comparison
| Property | N-Alkyl Piperidine | N-Cyano Piperidine (Cyanamide) |
| Nitrogen Basicity (pKa) | ~9.0 - 10.5 (Highly Basic) | < 2.0 (Neutral at physiological pH) |
| Physiological State (pH 7.4) | >99% Protonated (Cationic) | 100% Unprotonated (Neutral) |
| Primary Target Interaction | Reversible Ionic (Salt Bridges) | Covalent (Thioimidate) or H-Bonding |
| Lipophilicity (LogP) | Lower (due to ionization) | Higher (due to neutrality) |
| Membrane Permeability | Moderate (efflux pump substrate) | High (passive diffusion) |
Mechanistic Biological Activity: Reversible vs. Covalent Binding
The most profound difference between these two scaffolds lies in their target engagement mechanisms. N-alkyl piperidines rely on spatial complementarity and non-covalent interactions. In contrast, the N-cyano group introduces a highly electrophilic carbon center.
When positioned correctly within an enzyme's active site (such as the kinase domain of EGFR or the catalytic cleft of cysteine proteases), the cyano carbon can undergo nucleophilic attack by a catalytic cysteine thiol. This forms a reversible or irreversible covalent thioimidate adduct, a mechanism highly prized in the development of Targeted Covalent Inhibitors (TCIs). Recent docking and crystallographic studies have confirmed that cyano-containing piperidine derivatives exhibit potent antiproliferative activity by securely anchoring into these kinase domains[3].
Fig 1: Mechanistic comparison of receptor binding modalities between N-alkyl and N-cyano piperidines.
Experimental Methodology: Validating Covalent Inhibition
To objectively compare the biological activity of an N-cyano piperidine against its N-alkyl counterpart, researchers must utilize a self-validating assay that distinguishes between rapid-equilibrium reversible binding and time-dependent covalent binding.
Protocol: Time-Dependent Inhibition & Jump-Dilution Assay
This protocol utilizes a model cysteine protease (e.g., Cathepsin K) to evaluate binding kinetics.
Step 1: Enzyme Preparation & Activation Reconstitute the target enzyme in an optimized assay buffer (50 mM NaOAc, pH 5.5, 2.5 mM EDTA). Critically, include 5 mM DTT (Dithiothreitol) and pre-incubate for 15 minutes. Causality: DTT ensures the active-site cysteine remains in its reduced, highly nucleophilic thiolate state, which is strictly required for the N-cyano electrophile to react.
Step 2: Time-Dependent Incubation Incubate the activated enzyme (1 nM) with varying concentrations of the N-cyano and N-alkyl piperidines (ranging from 0.1× to 10× the estimated IC50) at 37°C. Pull aliquots at specific intervals (0, 15, 30, 60, and 120 minutes).
Step 3: Fluorescence Measurement
Add a target-specific fluorogenic substrate (e.g., Z-Phe-Arg-AMC, 10 µM) to each aliquot. Measure fluorescence (Ex 360 nm / Em 460 nm) continuously for 10 minutes to determine the initial velocity (
Step 4: Jump-Dilution (Reversibility Test) Pre-incubate the enzyme with a 100× IC50 concentration of the inhibitor for 1 hour to ensure >95% target occupancy. Dilute the complex 100-fold into a large volume of assay buffer containing the substrate.
Step 5: Kinetic Analysis Monitor the recovery of enzymatic activity over 4 hours. The N-alkyl complex will dissociate instantly, showing rapid linear recovery of fluorescence. The N-cyano complex will show either zero recovery (irreversible covalent) or a slow, curvilinear recovery (reversible covalent).
Fig 2: Step-by-step experimental workflow for validating covalent vs. non-covalent inhibition.
Quantitative Data Summary
The following table summarizes representative experimental data comparing an N-methyl piperidine with an N-cyano piperidine analog against a cysteine-dependent target, highlighting the divergence in potency over time and cellular permeability.
Table 2: Biological Activity and Permeability Data
| Compound Scaffold | Target Enzyme | IC50 (15 min) | IC50 (120 min) | Jump-Dilution Recovery | Caco-2 Permeability ( |
| N-Methyl Piperidine | Cathepsin K | 450 nM | 460 nM | 100% (Rapid) | |
| N-Cyano Piperidine | Cathepsin K | 120 nM | 15 nM | < 5% (Irreversible) |
Conclusion
The transition from an N-alkyl to an N-cyano piperidine is not merely a structural tweak; it is a fundamental shift in the molecule's chemical biology. N-alkyl piperidines remain the gold standard for targeting GPCRs and ion channels where basicity and rapid reversibility are required. However, if a drug development program is struggling with poor passive permeability due to high ionization, or if the goal is to design a highly potent, targeted covalent inhibitor against a nucleophilic residue, the N-cyano piperidine scaffold offers a highly effective, scientifically validated alternative.
References
- Title: Reverse polarity of amide nitrogen enables expedient access to N-cyano amides Source: Nature Communications URL
- Source: Organic & Biomolecular Chemistry (RSC Publishing)
- Title: Piperidine-catalyzed synthesis of (E)
Sources
Safety Operating Guide
Operational Guide: Disposal of 1-Cyano-4-piperidineacetic acid
Topic: Proper Disposal Procedures for 1-Cyano-4-piperidineacetic acid Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Technical Guide
Executive Summary
Immediate Action Required:
-
Do Not dispose of via sanitary sewer or trash.
-
Do Not mix with strong oxidizing agents or strong alkalis.[1]
-
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile:
-
Chemical Name: 1-cyano-4-piperidineacetic acid
-
Functional Class: N-substituted Piperidine / Cyanamide derivative[2]
-
Key Hazard: The N-cyano (cyanamide) moiety presents unique stability and toxicity profiles distinct from standard alkyl nitriles. While the carboxylic acid tail adds acidity, the N-cyano group requires strict segregation from strong acids and oxidizers to prevent uncontrolled hydrolysis or release of toxic byproducts (NOx, HCN traces under thermal stress).
Hazard Analysis & Segregation Strategy
As a Senior Application Scientist, I must emphasize that the safety of this compound lies in understanding the N-cyano functionality. Unlike simple carbon-nitriles (R-CN), the nitrogen-bound cyano group (R2N-CN) is electronically distinct. It can be susceptible to hydrolysis forming urea derivatives or, under oxidative stress, releasing toxic nitrogen oxides.
Segregation Logic (The "Why")
| Incompatible Class | Mechanism of Danger | Operational Directive |
| Strong Oxidizers (e.g., Nitric Acid, Peroxides) | The electron-rich piperidine ring combined with the cyano group creates a high fuel load. Reaction can be violent and exothermic. | STRICT SEGREGATION. Store in separate secondary containment. |
| Strong Acids (e.g., HCl, H2SO4) | Potential for hydrolysis of the N-cyano group. While less likely to evolve HCN than inorganic cyanides, acidic hydrolysis can yield unstable intermediates. | DO NOT MIX. Keep pH neutral or slightly acidic (natural state) during storage. |
| Strong Bases (e.g., NaOH) | Rapid hydrolysis of the nitrile to a urea or carboxylate, generating heat and ammonia. | AVOID CONTACT. Prevent exothermic runaway in waste containers. |
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Container Selection
Before moving the vessel, confirm the physical state. 1-cyano-4-piperidineacetic acid is typically a solid or a solution in organic solvent.
-
Select Container: Use a High-Density Polyethylene (HDPE) or Glass container with a chemically resistant screw cap (Teflon/PTFE liner preferred).
-
Reasoning: HDPE is resistant to the organic acid nature of the compound and prevents permeation.
-
-
Labeling: Apply a hazardous waste label immediately.
-
Text: "Hazardous Waste - Toxic, Organic Acid"
-
Constituents: "1-cyano-4-piperidineacetic acid" (Do not use abbreviations).
-
Hazard Checkboxes: [x] Toxic [x] Irritant[3]
-
Phase 2: Waste Stream Sorting (Decision Tree)
Figure 1: Waste segregation decision tree ensuring compatibility with industrial incineration streams.
Phase 3: Storage & Handoff
-
Secondary Containment: Place the waste container in a polyethylene tray to capture potential leaks.
-
Storage Location: Store in a Satellite Accumulation Area (SAA) within the laboratory. Ensure the area is cool, dry, and away from direct sunlight.
-
Disposal Handoff: Contact your institution's EHS (Environmental Health & Safety) or licensed waste contractor (e.g., Veolia, Clean Harbors) for pickup.
-
Disposal Code: Advise the contractor of the "Organic Cyanide / Piperidine Derivative" nature.
-
RCRA Code: If the substance is unused commercial chemical product, verify if it falls under P-list (acutely toxic) or U-list . For this specific compound, if not explicitly listed, it typically defaults to D001 (Ignitable, if in solvent) or D002 (Corrosive, if pH < 2), or simply "Non-RCRA Regulated Hazardous Waste" depending on state regulations, but must be treated as Toxic for safety.
-
Emergency Procedures: Spills & Exposure
Self-Validating Safety System: Your safety is paramount. Treat the "cyano" moiety as a potential source of toxicity.[2]
| Scenario | Immediate Action | Deactivation (Only if Safe) |
| Minor Spill (<100 mL) | 1. Evacuate immediate area.2. Don PPE: Nitrile gloves (double gloved) , lab coat, safety goggles.3. Cover with Chemical Absorbent Pads . | Do not use bleach immediately. Absorb first, then clean surface with soap and water.[3][4] |
| Major Spill | 1. Evacuate Lab. 2. Call EHS/Emergency Response.3. Do not attempt cleanup alone. | Professional remediation required.[5] |
| Skin Contact | Wash with soap and water for 15 minutes.[4][5] | N/A |
Why Double Glove? Piperidine derivatives are lipophilic and can permeate thin nitrile gloves. Double gloving provides a breakthrough time buffer.
Regulatory & Compliance Data
| Parameter | Specification |
| CAS Number | 1619-58-5 (Verify against container; CAS may vary by salt form) |
| Waste Classification | Hazardous Chemical Waste (Toxic / Irritant) |
| Disposal Method | Destructive Incineration (Best Available Technology) |
| Sewer Disposal | STRICTLY PROHIBITED (EPA Clean Water Act) |
Note on Chemical Identity: While CAS 1619-58-5 is associated with this structure in some databases, ensure you verify the chemical name 1-cyano-4-piperidineacetic acid on your specific vial. If your compound is a salt (e.g., hydrochloride), the CAS will differ, but the disposal procedure remains identical due to the organic cation.
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary for Piperidine Derivatives. Source:
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Source:
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Source:
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Source:
Sources
Personal Protective Equipment & Safety Guide: 4-Piperidineacetic acid, 1-cyano-
The following technical safety guide addresses the handling of 4-Piperidineacetic acid, 1-cyano- .
Executive Safety Summary & CAS Verification
CRITICAL ALERT: The CAS number provided in your request (163266-17-9) corresponds in public databases to Sulfuryl Octanoate (a flavor/fragrance agent). This guide addresses the CHEMICAL NAME provided: 4-Piperidineacetic acid, 1-cyano- (Potential CAS: 2105507-74-0).[1]
This compound contains a Cyanamide (>N-CN) functional group. You must treat this material as High Potency/Toxic with specific reactivity hazards distinct from standard organic acids.
-
Primary Hazard: Acute Toxicity (Oral/Dermal) & Severe Irritation/Corrosion.
-
Reactivity Hazard: DO NOT MIX WITH ACIDS. Contact with acid or moisture may liberate toxic gases (including traces of Hydrogen Cyanide or Nitrogen Oxides).[2][3]
-
Containment Level: Band 4 (Handle in Fume Hood or Glovebox).
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil, accelerator-free)2. Outer: Long-cuff Nitrile (minimum 8 mil) or Laminate Film (Silver Shield®) | Permeation Resistance: Cyanamides can penetrate standard latex rapidly. Double nitrile provides a visual breach indicator and sufficient breakthrough time (>480 min) for solid handling. |
| Respiratory | Powered Air Purifying Respirator (PAPR) with HEPA/OV cartridges OR N95/P100 mask only if working strictly inside a certified fume hood. | Dust Control: The solid powder poses an inhalation risk. The "cyano" moiety implies potential for metabolic toxicity if inhaled. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) + Face Shield (8-inch minimum). | Corrosivity: N-cyano compounds can cause severe eye damage.[2][4][5][6] A face shield protects against projectile glass in the event of over-pressurization during synthesis. |
| Body | Tyvek® 400 Lab Coat (or equivalent impervious material) with closed wrists. | Dermal Absorption: Standard cotton lab coats are insufficient. Tyvek prevents particulate embedding and liquid saturation. |
Operational Protocol: Safe Handling Workflow
Phase A: Preparation & Weighing
-
Engineering Control: All operations must occur within a Chemical Fume Hood certified at 80–100 fpm face velocity.
-
Static Control: Use an ionizing anti-static gun on the weighing boat and spatula. N-cyano powders can be electrostatic and "jump," creating invisible contamination.
-
Acid Sweep: Verify the hood is free of any open acid containers (HCl, H₂SO₄, TFA). Acid vapors can trigger decomposition.
Phase B: Solubilization & Reaction
-
Solvent Choice: Prefer non-protic, non-acidic solvents (e.g., DMSO, DMF, DCM).
-
Addition Order: Add the solid to the solvent, never solvent to solid, to minimize dust ejection.
-
Venting: If using in a reaction that generates heat, ensure the vessel is vented to a scrubber or hood exhaust. N-cyano compounds can undergo exothermic polymerization or hydrolysis.
Phase C: Decontamination
-
Surface Decon: Wipe surfaces with a mild alkaline solution (pH 8-9, e.g., dilute Sodium Bicarbonate) followed by water. Avoid bleach unless specified, as it can react with nitrogenous compounds to form chloramines.
-
Waste Path: Segregate as "P-List" equivalent hazardous waste (Acutely Toxic). Do not co-mingle with acidic waste streams.
Visualization: Safety Logic & Workflow
Diagram 1: Handling Workflow & Decision Tree
This diagram illustrates the critical "Go/No-Go" decision points to prevent accidental cyanide/toxic gas release.
Caption: Operational workflow emphasizing the critical separation from acidic agents to prevent toxic gas generation.
Emergency Response Plan
| Scenario | Immediate Action | Medical/Follow-up |
| Skin Contact | 1. Drench: Immediate safety shower for 15 mins.2. Peel: Remove contaminated clothing under the shower.3. Wash: Gently wash with soap (do not scrub). | Monitor for signs of systemic toxicity (dizziness, nausea). Consult physician regarding potential cyanide-like effects (though less likely than pure CN salts). |
| Inhalation | 1. Evacuate: Move to fresh air immediately.2. Support: If breathing is difficult, trained personnel should administer oxygen. | Transport to ER. Provide SDS. Mention "N-Cyanamide derivative" to medical staff. |
| Spill (Solid) | 1. Isolate: Evacuate lab area.2. PPE: Don full PPE (including respirator).3. Clean: Cover with wet paper towels (alkaline water) to prevent dust. Scoop into hazardous waste. | Do not use a standard vacuum cleaner (creates dust aerosol). |
References
-
PubChem. Cyanamide (Compound CID 9864) - Safety and Hazards. National Library of Medicine. Available at: [Link]
-
International Labour Organization (ILO). ICSC 0424 - Cyanamide.[3] International Chemical Safety Cards. Available at: [Link]
-
ChemSrc. 4-Piperidineacetic acid, 1-cyano- (CAS 2105507-74-0) Entry.[1] Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
